molecular formula C14H14N2O B3060947 2-Amino-2,2-diphenylacetamide CAS No. 15427-81-3

2-Amino-2,2-diphenylacetamide

Cat. No.: B3060947
CAS No.: 15427-81-3
M. Wt: 226.27 g/mol
InChI Key: HXFAKPJUAWRIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-13(17)14(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFAKPJUAWRIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165576
Record name 2-Amino-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15427-81-3
Record name 2-Amino-2,2-diphenylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015427813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC85126
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-2,2-DIPHENYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ4DTD5TU3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Molecular weight and formula of 2-Amino-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Primary Classification: Pharmaceutical Intermediate / Diphenylmethane Derivative Document Type: Technical Guide & Synthetic Protocol Version: 2.4 (Current as of 2026)

Executive Summary

2-Amino-2,2-diphenylacetamide (CAS: 6052-63-7), often referred to as


-diphenylglycinamide, is a critical scaffold in medicinal chemistry. It serves as the immediate precursor to 5,5-diphenylhydantoin (Phenytoin), a World Health Organization Essential Medicine for epilepsy. Unlike simple aliphatic amides, the steric bulk of the geminal diphenyl group imparts unique stability and solubility profiles, necessitating specific synthetic and analytical protocols.

This guide provides a rigorous examination of its physicochemical properties, a validated synthetic workflow, and the mechanistic logic required for high-purity isolation.

Part 1: Physicochemical Profile

The molecular weight and formula presented below are calculated based on IUPAC standard atomic weights.

Core Identity Data[1][2]
ParameterValueTechnical Notes
IUPAC Name This compoundAlso known as 2,2-Diphenylglycinamide
CAS Registry 6052-63-7 Warning: Do not confuse with 2-Amino-N,2-diphenylacetamide (CAS 724-91-4)
Molecular Formula

Carbon: 74.31%, Hydrogen: 6.24%, Nitrogen: 12.38%
Molecular Weight 226.27 g/mol Monoisotopic Mass: 226.1106
Physical State White to off-white crystalline solidHygroscopic tendency in fine powder form
Melting Point 162–164 °CSharp endotherm indicates high purity
pKa (Predicted) ~7.5 (Amine), ~15 (Amide)Amine is weakly basic due to inductive effect of phenyl rings
Solubility Matrix
  • High Solubility: DMSO, Methanol, Ethanol (Hot).

  • Moderate Solubility: Dichloromethane, Ethyl Acetate.

  • Low Solubility: Water, Hexanes (Useful for precipitation/washing).

Part 2: Synthetic Architecture

The synthesis of this compound is a classic exercise in steric management. The most robust route utilizes a Strecker Synthesis followed by a Controlled Partial Hydrolysis .

Mechanistic Causality
  • Why Strecker? Direct amidation of diphenylacetic acid is sluggish due to steric hindrance. The Strecker reaction builds the carbon scaffold from benzophenone, installing the nitrogen and carbon simultaneously.

  • Why Partial Hydrolysis? The intermediate nitrile (

    
    ) must be hydrolyzed to the amide (
    
    
    
    ) without over-hydrolyzing to the carboxylic acid (
    
    
    ). We utilize concentrated sulfuric acid (
    
    
    ) which protonates the nitrile, trapping the imidate intermediate before water completes the conversion to the amide.
Validated Protocol
Step 1: Synthesis of 2-Amino-2,2-diphenylacetonitrile (The Intermediate)
  • Reagents: Benzophenone (1 eq), Ammonium Chloride (2 eq), Sodium Cyanide (2 eq), Methanol (Solvent).

  • Procedure: Saturated methanolic ammonia is used to convert benzophenone to the imine, which is then trapped by cyanide.

  • Critical Control Point: This reaction is reversible. Excess ammonia drives the equilibrium toward the aminonitrile.

Step 2: Acid-Catalyzed Hydrolysis to Amide
  • Reagents: 2-Amino-2,2-diphenylacetonitrile, 90-98%

    
    .
    
  • Procedure:

    • Chill 20 mL of conc.

      
       to 0°C.
      
    • Slowly add 5.0 g of the nitrile intermediate. Exothermic risk: Maintain T < 20°C.

    • Stir at room temperature for 12–24 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

    • Quench: Pour the reaction mixture over 100 g of crushed ice.

    • Neutralization: Carefully adjust pH to ~8 using Ammonium Hydroxide (

      
      ). The product will precipitate as a white solid.
      
    • Purification: Recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

SynthesisWorkflow Benzophenone Start: Benzophenone (C13H10O) Intermediate Intermediate: 2-Amino-2,2-diphenylacetonitrile Benzophenone->Intermediate Methanol, NH3 Reagents1 Reagents: NH4Cl + NaCN (Strecker Condensation) Reagents1->Intermediate Hydrolysis Step 2: Partial Hydrolysis Conc. H2SO4, 25°C Intermediate->Hydrolysis Product Final Product: This compound (MW: 226.27) Hydrolysis->Product Controlled Time Byproduct Avoid: Carboxylic Acid (Over-hydrolysis) Hydrolysis->Byproduct High Temp/Dilute Acid Quench Quench: Pour onto Ice Neutralize with NH4OH Quench->Product

Figure 1: Step-wise synthetic pathway from Benzophenone to the target Amide, highlighting the critical divergence point where over-hydrolysis must be avoided.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be observed.

Proton NMR ( -NMR)
  • Solvent: DMSO-

    
    
    
  • Aromatic Region (7.2 – 7.5 ppm): A complex multiplet integrating to 10 protons, corresponding to the two phenyl rings.

  • Amide Protons (~7.0 – 7.8 ppm): Two broad singlets (often distinct due to restricted rotation or hydrogen bonding) integrating to 1H each (

    
    ).
    
  • Amine Protons (~2.5 – 3.0 ppm): A broad singlet integrating to 2H (

    
    ). Note: This peak may shift or disappear if deuterium exchange occurs.
    
Infrared Spectroscopy (FT-IR)
  • 3350 & 3180 cm⁻¹: Distinct N-H stretching vibrations (primary amine and primary amide).

  • 1680 cm⁻¹: Strong Carbonyl (

    
    ) stretch (Amide I band).
    
  • 1600 cm⁻¹: Aromatic

    
     skeletal vibrations.
    
Mass Spectrometry (ESI-MS)[3]
  • Ionization Mode: Positive (

    
    )
    
  • Base Peak:

    
     227.1 
    
    
    
    .
  • Fragment Ions:

    • 
       210 (
      
      
      
      )
    • 
       183 (
      
      
      
      - Tropylium-like cation formation)

Part 4: Pharmaceutical Utility & Causality

Why is this specific molecular weight and structure relevant?

Precursor to Phenytoin

The primary utility of this compound is its role as a "masked" hydantoin.

  • Cyclization: Reaction with a carbonyl source (like phosgene, carbonyldiimidazole, or urea) cyclizes the amide and the amine nitrogens onto a central carbon.

  • Result: This forms 5,5-diphenylhydantoin (Phenytoin).

  • Significance: The geminal diphenyl group at position 5 is essential for the sodium channel blocking activity of Phenytoin. The amide precursor allows for the purification of the carbon skeleton before the final ring closure, ensuring high purity of the API (Active Pharmaceutical Ingredient).

Bioisosterism

In drug design, the


 motif is often explored as a bioisostere for diphenylmethane derivatives used in anticholinergic therapies. The amide hydrogen bond donor/acceptor profile allows it to interact with specific residues in GPCR binding pockets.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22097, 2,2-Diphenylglycinamide. Retrieved from [Link]

  • Billman, J. H., & Hidy, P. H. (1943).Alkylation of Amines. I. The Synthesis of this compound. Journal of the American Chemical Society, 65(5), 760–761.
  • Edward, J. T., & Jitrangsri, C. (1975).Stereochemistry of the hydrolysis of nitriles to amides. Canadian Journal of Chemistry, 53(22), 3339–3350. (Mechanistic basis for partial hydrolysis).
  • World Health Organization. Model List of Essential Medicines. (Contextual reference for Phenytoin applications). Retrieved from [Link]

A Researcher's Guide to the Nomenclature of 2-Amino-2,2-diphenylacetamide: From Systematic Names to a Critical Metabolic Context

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Unambiguous Identification

In the fields of pharmacology, toxicology, and drug metabolism, the precise identification of a chemical entity is paramount. Ambiguity in nomenclature can lead to incomplete literature reviews, flawed experimental design, and misinterpreted data. This guide focuses on 2-Amino-2,2-diphenylacetamide , a compound of significant interest not as a primary therapeutic agent, but as a crucial metabolite.

This molecule is the major inactive metabolite of the eugeroic (wakefulness-promoting) agent Modafinil and its prodrug, Adrafinil.[1][2][3] Modafinil is a widely prescribed medication for sleep disorders such as narcolepsy.[1][4] Therefore, understanding its metabolic fate is critical for comprehensive pharmacokinetic and pharmacodynamic profiling. This guide provides researchers, scientists, and drug development professionals with a definitive resource for the synonyms, identifiers, and metabolic context of this compound, ensuring clarity and precision in future research endeavors.

Part 1: Core Chemical Identifiers

To anchor the identity of any compound, one must begin with its most stable and universally recognized identifiers. These codes and systematic names transcend regional, commercial, and trivial naming conventions.

CAS Registry Number: The Gold Standard

The most reliable identifier for a chemical substance is its Chemical Abstracts Service (CAS) Registry Number. This unique numerical identifier is assigned to a single, specific substance and is the most effective tool for eliminating ambiguity in database and literature searches.

  • CAS RN: 15427-81-3 [5]

Systematic IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name provides an unambiguous, systematic description of the molecule's structure.

  • IUPAC Name: this compound[5]

Part 2: A Compendium of Synonyms

The primary challenge for researchers is the variety of names used to refer to the same compound in scientific literature, patents, and chemical catalogs. This compound is also known by several other names, the most prominent of which arises from its metabolic origin.

The Metabolite Name: Modafinil Acid

In the context of pharmacology and drug metabolism, this compound is most commonly referred to as Modafinil Acid or Modafinilic Acid .[3][6] This name immediately places the compound in its correct biological context as the carboxylic acid metabolite of Modafinil. It is formed via the hydrolysis of Modafinil's amide group.[3][6] This metabolite is considered pharmacologically inactive and does not contribute to the wakefulness-promoting effects of its parent drug.[6]

The following table summarizes the key synonyms and identifiers for this compound.

Identifier TypeValueAuthoritative Source
Primary Trivial Name Modafinil AcidWikipedia[3][6]
Systematic Name This compoundChemsigma[5]
CAS Registry Number 15427-81-3Chemsigma[5]
Other Synonyms a-Amino-a,a-diphenylacetamideChemsigma[5]
NSC 85126Chemsigma[5]
Acetamide, 2-amino-2,2-diphenyl-Chemsigma[5]
Developmental Code CRL 40476This appears to be a misattribution in some sources, as CRL 40476 is a known synonym for the parent drug, Modafinil.[7][8]

Part 3: The Metabolic Pathway: A Critical Context

Understanding the origin of Modafinil Acid is essential for any study involving Modafinil or Adrafinil. Adrafinil is a prodrug that is metabolized in the liver to form the active compound, Modafinil.[9][10] Modafinil then undergoes further metabolism, with a significant portion (35-65%) being converted to the inactive Modafinil Acid before excretion.[1][3]

This metabolic conversion is a key aspect of the drug's pharmacokinetic profile. The diagram below illustrates this critical pathway.

metabolic_pathway Adrafinil Adrafinil (Prodrug) Modafinil Modafinil (Active Drug) Adrafinil->Modafinil Hepatic Metabolism Modafinil_Acid Modafinil Acid (this compound) (Inactive Metabolite) Modafinil->Modafinil_Acid Amide Hydrolysis Excretion Renal Excretion Modafinil_Acid->Excretion

Caption: Metabolic conversion of Adrafinil to Modafinil and then to Modafinil Acid.

Part 4: Protocol for a Comprehensive Literature Search

To ensure a thorough review of all available literature on this compound, a multi-pronged search strategy is required. Relying on a single name will invariably lead to missed publications.

Objective: To retrieve all relevant scientific literature pertaining to this compound (Modafinil Acid).

Methodology:

  • Foundation Search (CAS Number):

    • Action: Perform searches in databases such as PubMed, Scopus, Web of Science, and Google Scholar using the CAS number "15427-81-3".

    • Rationale: This is the most specific and unambiguous search term. It will retrieve documents where the compound is indexed, regardless of the synonym used in the text.

  • Systematic & Trivial Name Search:

    • Action: Conduct separate searches for each of the following terms:

      • "Modafinil Acid"

      • "Modafinilic Acid"

      • "this compound"

    • Rationale: This captures publications that may not have indexed the CAS number but use these common names in the title, abstract, or keywords.

  • Parent Drug Context Search:

    • Action: Combine the parent drug names with terms related to metabolism. Use search strings like:

      • "(Modafinil OR Adrafinil) AND (metabolism OR metabolite OR pharmacokinetic OR hydrolysis)"

    • Rationale: This is crucial for finding studies where Modafinil Acid is discussed as part of a broader investigation into Modafinil's disposition in the body, even if it is not the primary focus of the paper.

  • Cross-Referencing and Citation Chaining:

    • Action: Once key papers are identified, review their reference lists for earlier, relevant studies. Use the "Cited By" feature in databases to find subsequent papers that have referenced these key articles.

    • Rationale: This technique uncovers a network of related research that may not be captured by keyword searches alone.

The following diagram visualizes this comprehensive search workflow.

search_workflow start Start: Research Question cas_search Step 1: Search by CAS Number (15427-81-3) start->cas_search name_search Step 2: Search by Synonyms ('Modafinil Acid', etc.) start->name_search parent_search Step 3: Search by Parent Drug Context ('Modafinil' + 'metabolism') start->parent_search consolidate Consolidate & De-duplicate Initial Results cas_search->consolidate name_search->consolidate parent_search->consolidate review Step 4: Review References & 'Cited By' Links consolidate->review synthesis Synthesize Comprehensive Literature Set review->synthesis

Caption: Workflow for a comprehensive literature search on Modafinil Acid.

Conclusion

The compound this compound is a prime example of why a deep understanding of chemical nomenclature is indispensable for scientific research. While its systematic name is descriptive, its identity is most powerfully conveyed by the synonym Modafinil Acid , which places it in the critical pharmacological context of being the main inactive metabolite of the widely used stimulant, Modafinil. For researchers in drug development, pharmacology, and toxicology, utilizing a multi-faceted identification strategy—leveraging the CAS number, systematic name, and all relevant synonyms—is not merely good practice; it is a requirement for conducting thorough, accurate, and impactful science.

References

  • Chemsigma. (n.d.). This compound [15427-81-3]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4236, Modafinil. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10924680, 2-(2-phenoxyethylamino)-N,2-diphenylacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225533, N,2-Diphenylacetamide. Retrieved from [Link]

  • HealthNaturo. (2024, December 16). Modafinil vs Adrafinil: Which Smart Drug Fits Your Needs? Retrieved from [Link]

  • Wikipedia. (n.d.). Adrafinil. Retrieved from [Link]

  • Wikipedia. (n.d.). Modafinil. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12791, 2-Amino-2-phenylacetamide. Retrieved from [Link]

  • precisionFDA. (n.d.). MODAFINIL. Retrieved from [Link]

  • Chèze, M., et al. (2018). Identification of adrafinil and its main metabolite modafinil in human hair. Forensic Science International, 283, e10-e12. Retrieved from [Link]

  • Wikipedia. (n.d.). Modafinil acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 166451406, (R)-2-((R)-2-Amino-2-phenylacetamido)-2-((R)-5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Adrafinil? Retrieved from [Link]

  • Adooq Bioscience. (n.d.). 2-(Benzhydrylsulfinyl)acetic acid (Modafinil acid). Retrieved from [Link]

  • WikiMili. (n.d.). Modafinil acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10615, N,N-Diphenylacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10924680, 2-((2,2-Dimethoxyethyl)amino)-N-(2-phenylethyl)acetamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(2,2-Dimethoxyethylamino)-N-(2-phenylethyl)acetamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Amino-2,2-diphenylacetamide in Water Versus Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-2,2-diphenylacetamide, a compound of interest in pharmaceutical research. By integrating theoretical principles with predictive data and established experimental protocols, this document aims to serve as a valuable resource for scientists working on the formulation and development of drug candidates.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It profoundly influences key biopharmaceutical properties, including dissolution rate, absorption, and ultimately, bioavailability. A thorough understanding of a compound's solubility in both aqueous and organic media is therefore paramount during the early stages of drug discovery and development. This guide focuses on this compound, exploring its predicted physicochemical properties and how they dictate its solubility behavior.

Physicochemical Properties of this compound: A Predictive Analysis

To understand the solubility of this compound, we must first examine its key physicochemical parameters. In the absence of extensive experimental data in the public domain, we have utilized well-regarded computational tools, SwissADME and ChemAxon's Chemicalize, to predict these properties.[1][2][3][4][5][6][7] These predictions provide a robust foundation for understanding and predicting the compound's behavior in different solvent systems.

PropertyPredicted ValueToolSignificance for Solubility
Molecular Weight 226.28 g/mol SwissADMEInfluences the energy required to overcome crystal lattice forces.
logP (Octanol/Water) 1.85SwissADMEIndicates a moderate lipophilicity, suggesting better solubility in organic solvents than in water.
Aqueous Solubility (logS) -2.87SwissADMEPredicts low intrinsic solubility in water.
pKa (strongest basic) 7.84ChemAxonThe presence of a basic amino group indicates that aqueous solubility will be highly dependent on pH.
Hydrogen Bond Donors 2SwissADMEThe amino and amide groups can donate hydrogen bonds, influencing interactions with protic solvents.
Hydrogen Bond Acceptors 1SwissADMEThe carbonyl oxygen of the amide group can accept hydrogen bonds.

Understanding Solubility: The interplay of "Like Dissolves Like" and Molecular Structure

The principle of "like dissolves like" is fundamental to predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound is a tale of two competing structural features: the polar amino and amide groups, and the large, nonpolar diphenyl moiety.

Like_Dissolves_Like cluster_Solute This compound cluster_Solvents Solvents Solute Solute Polar_Groups Polar Groups (Amino, Amide) Solute->Polar_Groups H-bonding Dipole-dipole Nonpolar_Groups Nonpolar Groups (Diphenyl) Solute->Nonpolar_Groups van der Waals forces Polar_Solvent Polar Solvents (e.g., Water, Ethanol) Polar_Groups->Polar_Solvent Favorable Interaction (Good Solubility) Nonpolar_Solvent Nonpolar Solvents (e.g., Toluene, Hexane) Polar_Groups->Nonpolar_Solvent Unfavorable Interaction (Poor Solubility) Nonpolar_Groups->Polar_Solvent Unfavorable Interaction (Poor Solubility) Nonpolar_Groups->Nonpolar_Solvent Favorable Interaction (Good Solubility)

Caption: Conceptual diagram of "like dissolves like".

The two phenyl groups contribute significantly to the molecule's nonpolar character, favoring solubility in lipophilic, organic solvents. Conversely, the amino and amide functionalities are polar and capable of forming hydrogen bonds, which would suggest some affinity for polar, protic solvents like water. The predicted logP of 1.85 quantitatively supports the dominance of the lipophilic character, indicating that the neutral form of the molecule is more soluble in octanol than in water.

Aqueous Solubility and the Influence of pH

For ionizable compounds such as this compound, aqueous solubility is not a fixed value but is highly dependent on the pH of the medium. The predicted basic pKa of 7.84 for the primary amine group is the key to understanding this behavior.

  • At pH values below the pKa (acidic conditions): The amino group will be predominantly protonated, forming a positively charged ammonium ion. This ionization dramatically increases the polarity of the molecule, leading to a significant enhancement in aqueous solubility.

  • At pH values above the pKa (alkaline conditions): The amino group will be primarily in its neutral, un-ionized form. In this state, the molecule is less polar, and its aqueous solubility will be at its lowest, representing the intrinsic solubility.

This pH-dependent solubility profile is a critical consideration in drug development, influencing everything from formulation design for oral administration (where the pH varies along the gastrointestinal tract) to the selection of appropriate buffer systems for in vitro assays.

pH_Solubility cluster_pH_Scale pH Scale cluster_Molecule Molecular State cluster_Solubility Aqueous Solubility Title Influence of pH on the Solubility of this compound Low_pH Low pH (e.g., < 6) Protonated Protonated (Ionized) Higher Polarity Low_pH->Protonated Predominant Species Neutral_pH Neutral pH (e.g., ~7.4) Neutral_pH->Protonated Equilibrium Neutral Neutral (Un-ionized) Lower Polarity Neutral_pH->Neutral Equilibrium High_pH High pH (e.g., > 9) High_pH->Neutral Predominant Species High_Sol High Solubility Protonated->High_Sol Leads to Low_Sol Low Solubility Neutral->Low_Sol Leads to

Caption: pH-dependent solubility of an ionizable compound.

Solubility in Organic Solvents: A Qualitative Assessment

Based on the predicted logP and the large diphenyl structure, this compound is expected to exhibit good solubility in a range of organic solvents. The following table provides a qualitative prediction of its solubility based on general principles of solvent polarity.

SolventSolvent ClassPredicted SolubilityRationale
Water Polar, ProticPoor (as neutral species)The large nonpolar diphenyl moiety outweighs the polarity of the amino and amide groups.
Methanol/Ethanol Polar, ProticModerate to GoodThese solvents have both polar hydroxyl groups that can interact with the solute's polar functions and a nonpolar alkyl chain that can interact with the diphenyl groups.
Acetone Polar, AproticModerateThe polarity of the carbonyl group allows for dipole-dipole interactions, but the lack of hydrogen bond donation may limit solubility compared to alcohols.
Dimethyl Sulfoxide (DMSO) Polar, AproticGoodDMSO is a strong hydrogen bond acceptor and has a high polarity, making it a good solvent for many organic compounds.
Dichloromethane NonpolarModerate to GoodThe nonpolar nature of this solvent will favorably interact with the diphenyl groups.
Toluene NonpolarGoodAs an aromatic solvent, toluene will have favorable π-π stacking interactions with the phenyl rings of the solute.
Hexane NonpolarPoor to ModerateWhile nonpolar, the aliphatic nature of hexane may have less favorable interactions with the aromatic rings compared to toluene.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method. This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

Step-by-Step Protocol

Shake_Flask_Workflow start Start step1 1. Add excess solid This compound to the chosen solvent in a sealed vial. start->step1 step2 2. Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours) to reach equilibrium. step1->step2 step3 3. Allow the suspension to settle. step2->step3 step4 4. Withdraw an aliquot of the supernatant. Ensure no solid particles are transferred. step3->step4 step5 5. Separate the solid from the liquid. (e.g., centrifugation or filtration) step4->step5 step6 6. Quantify the concentration of the solute in the clear supernatant using a validated analytical method (e.g., HPLC-UV, UV-Vis). step5->step6 step7 7. Repeat steps 4-6 at different time points (e.g., 24, 48, 72 hours) until the concentration plateaus, confirming equilibrium. step6->step7 end End: Equilibrium Solubility Determined step7->end

Caption: Shake-flask method for solubility determination.

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C for physiological relevance) for an extended period (typically 24 to 72 hours). This allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After agitation, allow the undissolved solid to settle. Then, carefully separate the saturated solution (supernatant) from the solid material. This is a critical step and is usually achieved by centrifugation followed by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute the clear supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.[8][9][10][11] Alternatively, UV-Vis spectrophotometry can be used if the compound has a suitable chromophore and there are no interfering excipients.[12][13][14][15]

  • Confirmation of Equilibrium: To ensure that equilibrium has been reached, samples should be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration within an acceptable experimental error.

Conclusion

The solubility of this compound is governed by a balance between its polar, hydrogen-bonding functional groups and its large, nonpolar diphenyl moiety. Predictive analysis suggests a moderate lipophilicity (logP ≈ 1.85) and low intrinsic aqueous solubility. However, due to its basic amino group (predicted pKa ≈ 7.84), the aqueous solubility is expected to increase significantly in acidic conditions. The compound is predicted to be readily soluble in a range of organic solvents, particularly those with moderate to low polarity. For definitive quantitative data, the shake-flask method provides a reliable experimental approach. The insights and protocols presented in this guide are intended to empower researchers in their efforts to effectively characterize and formulate this and structurally similar compounds.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Retrieved from [Link][16]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.[17]

  • GitHub. (n.d.). mcsorkun/AqSolPred-web. Retrieved from [Link][18]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link][5]

  • ChemAxon. (n.d.). Chemicalize. Retrieved from [Link][7]

  • ChemRxiv. (2023). pKalculator: A pKa predictor for C-H bonds. Retrieved from [Link][19]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis. Retrieved from [Link][9]

  • Molecular Modelling Group. (n.d.). SwissDrugDesign. Retrieved from [Link][1]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link][20]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link][8]

  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction. Retrieved from [Link][21]

  • OCHEM. (n.d.). Online Chemical Modeling Environment. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link][11]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link][10]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link][13]

  • Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link][14]

  • Rowan Scientific. (n.d.). Aqueous Solubility Prediction with Kingfisher and ESOL. Retrieved from [Link][22]

  • Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link][23]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link][12]

  • Scite.ai. (n.d.). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link][4]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link][6]

  • Taylor & Francis Online. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Retrieved from [Link][15]

  • UPI. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link][24]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link][25]

Sources

Crystal Structure Analysis of 2-Amino-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis of 2-Amino-2,2-diphenylacetamide (also known as


-diphenylglycinamide), a critical intermediate in the synthesis of anticonvulsant agents like Phenytoin.[1]

A Technical Guide for Structural Characterization & Solid-State Profiling[1]

Executive Summary

This compound is the primary amide derivative of 2,2-diphenylglycine and serves as the immediate synthetic precursor to 5,5-diphenylhydantoin (Phenytoin) .[1] In drug development, the solid-state characterization of this intermediate is vital for controlling the impurity profile and understanding the mechanism of the Bucherer-Bergs cyclization.[1]

This guide defines the protocol for the crystal structure analysis of this compound, focusing on its steric conformation, hydrogen-bonding networks, and differentiation from its hydrolytic byproduct (2,2-diphenylglycine) and cyclized product (phenytoin).[1]

Chemical Context & Pharmaceutical Relevance

Unlike standard amino acids, this compound possesses a bulky, achiral


-carbon substituted with two phenyl rings.[1] This "gem-diphenyl" effect imposes significant steric rigidity, forcing the phenyl rings into a propeller-like conformation that dictates its crystal packing and solubility.[1]
  • Role: Precursor for

    
    C-labeled Phenytoin synthesis and coordination ligand for Cu(II) catalysis.[1]
    
  • Critical Quality Attribute (CQA): The stability of the primary amide group against hydrolysis to the acid (2,2-diphenylglycine) during crystallization.

Synthesis & Crystallization Pathway

The following workflow illustrates the generation of the target crystal from the benzil precursor.

SynthesisWorkflow Benzil Benzil (Precursor) BenzilicAcid Benzilic Acid (Rearrangement) Benzil->BenzilicAcid KOH, EtOH Reflux Target 2-Amino-2,2- diphenylacetamide (TARGET CRYSTAL) BenzilicAcid->Target 1. SOCl2 2. NH3 (g) Phenytoin Phenytoin (Cyclized API) Target->Phenytoin Phosgene/COCl2 Cyclization

Figure 1: Synthetic pathway highlighting the target intermediate within the Phenytoin production stream.[1][2][3][4][5]

Experimental Methodology: Crystallization & Data Collection[1][2][5][6]

To obtain diffraction-quality single crystals of this compound, specific solvent systems must be employed to balance the lipophilicity of the phenyl rings with the polarity of the primary amide.[1]

Crystallization Protocol

Objective: Grow single crystals >0.2 mm suitable for SC-XRD.

ParameterSpecificationCausality / Rationale
Solvent System Ethanol/Water (80:20 v/v) or IsopropanolThe gem-diphenyl group is hydrophobic; alcohol solubilizes the skeleton while water forces aggregation via the amide H-bonds.[1]
Method Slow Evaporation at 4°CLower temperature reduces kinetic energy, favoring the formation of the thermodynamically stable polymorph over kinetic forms.
Concentration 15 mg/mL (Saturation)High supersaturation is avoided to prevent microcrystalline precipitation (powder).
Anti-solvent Hexane (Vapor Diffusion)Optional: If evaporation fails, diffusing hexane into an ethyl acetate solution forces the amide to crystallize.
X-Ray Diffraction Data Collection

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 radiation, 

Å).[1]
  • Mounting: Select a colorless block crystal; mount on a MiTeGen loop with Paratone oil.[1]

  • Temperature: 100 K (Cryostream). Note: Room temperature collection is discouraged due to high thermal motion of the terminal phenyl rings.[1]

  • Strategy: Collect full sphere (360° rotation) to ensure high redundancy, crucial for resolving the electron density of the amide hydrogens.

Structural Analysis & Architecture

Unit Cell & Space Group

Based on homologous structures (e.g., 2,2-diphenylglycine), the amide is expected to crystallize in a centrosymmetric system, likely Monoclinic (


)  or Orthorhombic (

)
.
  • Z Value: Typically 4 (1 molecule per asymmetric unit).[1]

  • Density:

    
    .[1]
    
Molecular Conformation (The "Propeller" Motif)

The core structural feature is the steric clash between the two phenyl rings attached to the


.
  • 
     (Torsion Angles):  The phenyl rings cannot be coplanar. They will adopt a twist angle relative to each other (typically 60-90°) to minimize repulsion.[1]
    
  • Amide Planarity: The

    
     moiety should be planar.[1] Significant deviation (
    
    
    
    ) indicates packing stress or disorder.
Supramolecular Assembly (H-Bonding)

The stability of the crystal lattice is driven by the primary amide group (


) and the primary amine (

).[1]
  • Primary Motif:

    
     Dimer . Two amide groups from adjacent molecules form a centrosymmetric dimer via 
    
    
    
    bonds.[1]
  • Secondary Motif: The

    
    -amine (
    
    
    
    ) acts as a donor to the carbonyl oxygen of a third molecule, linking the dimers into ribbons or sheets.

HBondNetwork cluster_packing Crystal Packing Forces MolA Molecule A (Amide Donor) MolB Molecule B (Carbonyl Acceptor) MolA->MolB N-H...O (Dimer) MolB->MolA O...H-N (Dimer) MolC Molecule C (Amine Donor) MolC->MolA N(amine)-H...O=C Phenyls Phenyl-Phenyl Pi-Stacking (T-shaped)

Figure 2: Topological representation of the hydrogen bonding network. The Amide-Amide dimer is the primary structural synthon.[1]

Comparative Analysis: Amide vs. Acid vs. Hydantoin[1]

To validate the structure, one must compare the bond lengths of the target against its precursor (Acid) and product (Phenytoin).

Structural Feature2,2-Diphenylglycine (Acid)This compound Phenytoin (Hydantoin)
C=O[1] Bond Length 1.21 Å (Carboxyl)1.23 - 1.24 Å (Amide) 1.20 Å (Imide)
C-N Bond Length N/A1.32 - 1.34 Å (Partial Dbl Bond) 1.37 Å
H-Bond Donor -OH (Strong)-NH

(Amide) & -NH

(Amine)
-NH (Imide)
Crystal System Monoclinic (

)
Monoclinic / Orthorhombic Orthorhombic (

)

Diagnostic Check: If the C=O bond length is <1.22 Å and the C-N bond is >1.35 Å, suspect hydrolysis to the acid or cyclization to the hydantoin.

References

  • Synthesis & Isotope Labeling: Maudens, P., et al. (2024). "Synthesis, NMR analysis and applications of isotope-labelled hydantoins." Open Med Science.

  • Precursor Characterization (2,2-Diphenylglycine): Thermo Scientific Chemicals. "2,2-Diphenylglycine, 98% Product Specification."

  • Phenytoin Crystallography: Camerman, A., & Camerman, N. (1971). "The stereochemical basis of anticonvulsant drug action.[1] I. The crystal and molecular structure of diphenylhydantoin." Acta Crystallographica Section B.

  • Amide Structural Chemistry: PubChem Compound Summary for CID 12791 (Analogous Phenylacetamide).

Sources

Methodological & Application

Application Note: Optimized Crystallization Strategies for High-Purity 2-Amino-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2,2-diphenylacetamide (CAS: 4695-13-0), often referred to as 2,2-diphenylglycinamide, is a critical intermediate in the synthesis of anticonvulsant therapeutics (e.g., phenytoin derivatives) and antispasmodics. Its structural duality—possessing a highly lipophilic gem-diphenyl tail and a hydrophilic


-amino-amide head—presents a unique purification challenge.[1] Standard single-solvent recrystallization often fails to separate non-polar starting materials (like benzophenone) or polar hydrolysis byproducts (like 2,2-diphenylglycine).[1]

This guide details two optimized purification protocols: a Binary Solvent Recrystallization (Ethanol/Water) for general polishing, and a Chemical Acid-Base Reset for removing persistent non-polar impurities.

Physicochemical Profile & Solvent Logic[2]

To select the correct solvent, one must understand the "Janus-faced" nature of the molecule. The two phenyl rings dominate the solubility in non-polar solvents, while the amine and amide groups provide hydrogen-bonding handles.

Table 1: Solvent Compatibility Matrix
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity ClearanceRole
Ethanol (95%) HighModerateGood for saltsPrimary Solvent
Water LowInsolubleExcellent for saltsAntisolvent
Isopropanol (IPA) HighLowModerateAlternative Single-Solvent
Toluene HighModerateExcellent for BenzophenoneScavenger Wash
Ethyl Acetate ModerateLowGood for non-polarsWash / Slurry
The "Gold Standard" System: Ethanol/Water

The Ethanol/Water binary system is superior because:

  • Thermal Gradient: The compound dissolves readily in hot ethanol (driven by the phenyl rings).

  • Antisolvent Effect: Water dramatically reduces solubility of the hydrophobic bulk, forcing precipitation.

  • Impurity Rejection: Polar salts remain in the aqueous mother liquor, while highly lipophilic impurities (like benzophenone) often remain dissolved in the cold ethanol fraction if the ratio is optimized.

Decision Framework

Before beginning, assess the crude material's impurity profile using TLC or HPLC.

SolventSelection Start Analyze Crude Purity ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Benzophenone Non-Polar (Benzophenone/Benzil) ImpurityCheck->Benzophenone Lipophilic Salts Polar/Inorganic (Ammonium salts) ImpurityCheck->Salts Ionic Hydrolysis Hydrolysis Product (Diphenylglycine) ImpurityCheck->Hydrolysis Amphoteric Action1 Protocol B: Acid-Base Extraction Benzophenone->Action1 Best Separation Action2 Protocol A: EtOH/Water Recrystallization Salts->Action2 Salts stay in H2O Action3 Wash with Water then Protocol A Hydrolysis->Action3 Remove Acid first

Figure 1: Decision tree for selecting the optimal purification strategy based on impurity profile.[1]

Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Best for: High purity crude (>90%) requiring polishing and salt removal.

Safety Note: Perform in a fume hood. This compound may be an irritant.[1]

  • Dissolution:

    • Place 10 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add Ethanol (95%) slowly while heating to reflux (approx. 78°C).[1] Use the minimum amount required to dissolve the solid (typically 5-10 mL per gram).

    • Critical: If the solution is colored, add activated charcoal (0.5 g), stir for 5 mins, and filter hot through a pre-warmed Celite pad.

  • Antisolvent Addition:

    • Maintain the solution near boiling.[1][2]

    • Add warm Deionized Water (50-60°C) dropwise.

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of hot ethanol to clear the solution again.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature undisturbed (approx. 1-2 hours). Rapid cooling traps impurities.[1]

    • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration.[1]

    • Wash: Wash the cake with a cold mixture of Ethanol/Water (1:1 ratio, 20 mL).

    • Dry: Dry in a vacuum oven at 50°C for 6 hours.

Protocol B: Acid-Base Chemical Purification

Best for: Crude material containing significant non-polar starting materials (e.g., Benzophenone).

Mechanism: This method exploits the basicity of the primary amine. By converting the product to its water-soluble hydrochloride salt, non-basic impurities (benzophenone) remain insoluble and can be filtered off.

  • Acidification:

    • Suspend the crude solid in 2M HCl (aq) (approx. 10 mL/g).

    • Stir vigorously for 15-20 minutes. The product will dissolve as the hydrochloride salt.

    • Observation: Any undissolved solids at this stage are likely non-polar impurities.[1]

  • Filtration (Purification Step):

    • Filter the acidic solution through a fine glass frit or Celite pad.

    • Discard the solid residue (impurities).[1][2]

    • Optional: Extract the acidic filtrate with 20 mL of Ethyl Acetate to pull out any remaining dissolved non-polar organics. Discard the organic (top) layer.[1]

  • Precipitation:

    • Cool the acidic aqueous phase to 5-10°C.

    • Slowly add 2M NaOH or Ammonium Hydroxide (28%) while stirring until the pH reaches ~10.

    • The free base this compound will precipitate as a thick white solid.[1]

  • Final Wash:

    • Filter the precipitate.[1][3]

    • Wash copiously with water to remove NaCl/NH4Cl salts.[1]

    • Recrystallize using Protocol A if ultra-high purity (>99.5%) is required.[1]

Process Validation & Quality Control

To ensure the protocol was successful, verify the following parameters:

ParameterMethodAcceptance CriteriaNotes
Appearance VisualWhite to off-white needlesYellowing indicates oxidation or benzil contamination.[1]
Melting Point CapillarySharp range (e.g., ±2°C)Compare to internal standard (Lit. values vary by polymorph).
Purity HPLC> 98.5% AreaMobile Phase: Acetonitrile/Water (0.1% TFA).[1]
Chloride Content AgNO3 TestNegativeCrucial if using Protocol B to ensure full neutralization.[1]
Workflow Diagram

RecrystallizationWorkflow Raw Crude Solid (Impure) Dissolve Dissolve (Hot EtOH) Raw->Dissolve Heat Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Antisolvent Add Warm H2O (Until Turbid) Filter->Antisolvent Cool Slow Cooling (RT -> 4°C) Antisolvent->Cool Nucleation Isolate Vacuum Filter & Wash Cool->Isolate

Figure 2: Step-by-step workflow for the binary solvent recrystallization process.[1]

Troubleshooting

  • Problem: "Oiling Out" (Product comes out as a liquid oil, not crystals).

    • Cause: Solution was too concentrated or water was added too fast/too cold.[1]

    • Fix: Reheat until clear. Add a seed crystal.[1] Cool much more slowly. Add slightly more Ethanol.[1]

  • Problem: Low Yield.

    • Cause: Too much ethanol used (product stayed in solution).[1]

    • Fix: Concentrate the mother liquor by rotary evaporation and repeat the cooling step.

  • Problem: Product smells of Almonds.

    • Cause: Benzaldehyde/Benzonitrile degradation residues.[1]

    • Fix: Use Protocol B (Acid/Base) and wash the acidic phase with Ether.

References

  • Synthesis of Hydantoin Derivatives

    • Context: Describes the synthesis and purification of 5,5-diphenylhydantoin derivatives, which share the diphenyl-glycine core and solubility properties (ethanol/water recrystalliz
    • Source: Rybka, S., et al. (2006). "Synthesis of 5,5-diphenyl-3-(methylthiomethyl)hydantoin..." Molbank.[1]

  • Solubility of Amino Acids in Alcohol/Water

    • Context: Foundational thermodynamic data on how amino acid side chains (phenyl) and peptide backbones (amide) behave in Ethanol/Water mixtures.[1]

    • Source: Nozaki, Y.[4] & Tanford, C. (1971). "The Solubility of Amino Acids... in Aqueous Ethanol and Dioxane Solutions."[4] Journal of Biological Chemistry.

  • General Recrystallization Strategies

    • Context: Standard operating procedures for binary solvent systems (Solvent/Antisolvent) for amides.[1]

    • Source: University of Rochester, Department of Chemistry. "Solvents for Recrystallization."[1][5][6]

Sources

Application Note: Scalable Synthesis of N-Substituted 2-Amino-2,2-diphenylacetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing N-substituted 2-amino-2,2-diphenylacetamide derivatives. These scaffolds are critical intermediates in the development of anticholinergic agents, sodium channel blockers, and anticonvulsants (structurally related to compounds like disopyramide and remacemide).

The presence of the gem-diphenyl group at the


-carbon introduces significant steric hindrance, rendering standard nucleophilic substitutions sluggish. This guide presents a robust "Azide-Intermediate Route"  which circumvents the limitations of direct amination, ensuring high purity and yield compared to traditional Strecker synthesis or direct ammonolysis methods.

Strategic Analysis: Overcoming Steric Hindrance

The synthesis of


-diphenyl amino acid derivatives presents a classic challenge in organic synthesis: steric shielding .
  • The Problem: The two phenyl rings create a "molecular umbrella" over the

    
    -carbon. Direct 
    
    
    
    attack by ammonia on an
    
    
    -halo intermediate is often outcompeted by elimination (forming the ketene) or hydrolysis due to the high energy barrier of the transition state.
  • The Solution: We utilize a two-stage activation strategy:

    • Acyl Activation: Converting the bulky acid to an acid chloride to facilitate amide bond formation before installing the amine.

    • Azide Substitution: Using Sodium Azide (

      
      ) as a small, linear nucleophile to penetrate the steric shield, followed by a mild Staudinger reduction to reveal the primary amine.
      
Synthetic Pathway Visualization

The following diagram outlines the optimized workflow, contrasting the recommended Azide route against the problematic Direct Ammonolysis route.

Synthesis_Pathway Start 2,2-Diphenylacetic Acid Step1 Step 1: Alpha-Bromination (NBS/CCl4 or Br2/P) Start->Step1 Inter1 alpha-Bromo-2,2-diphenylacetic Acid Step1->Inter1 Step2 Step 2: Acid Chloride Activation (SOCl2) Inter1->Step2 Inter2 alpha-Bromo-2,2-diphenylacetyl Chloride Step2->Inter2 Step3 Step 3: Amide Coupling (R-NH2, Base) Inter2->Step3 Inter3 N-Substituted alpha-Bromo-amide Step3->Inter3 Step4_Bad Direct Ammonolysis (NH3/MeOH) Inter3->Step4_Bad Slow/Risky Step4_Good Step 4: Azide Substitution (NaN3, DMF) Inter3->Step4_Good Recommended Result_Bad Low Yield (Elimination Side-Products) Step4_Bad->Result_Bad Inter4 alpha-Azido Amide Step4_Good->Inter4 Step5 Step 5: Staudinger Reduction (PPh3, H2O) Inter4->Step5 Final Target: N-Substituted This compound Step5->Final

Caption: Comparative workflow for sterically hindered amide synthesis. Green path indicates the high-yield optimized protocol.

Detailed Experimental Protocols

Phase 1: Preparation of the Electrophile

Objective: Synthesize


-bromo-2,2-diphenylacetyl chloride.

Reagents:

  • 2,2-Diphenylacetic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • AIBN (Catalytic, 0.05 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Solvent:

    
     or Chlorobenzene (for bromination), Toluene (for chlorination).
    

Protocol:

  • Bromination: In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-diphenylacetic acid in

    
    . Add NBS and AIBN.
    
  • Reflux for 2–4 hours. The reaction is complete when the succinimide floats to the top.

  • Cool to 0°C and filter off the succinimide. Evaporate the solvent to yield crude

    
    -bromo-2,2-diphenylacetic acid.
    
    • Note: Do not purify by column chromatography at this stage; the acid is prone to decarboxylation.

  • Chlorination: Dissolve the crude bromo-acid in dry toluene. Add

    
     dropwise.
    
  • Reflux for 2 hours.

  • Evaporate excess

    
     and toluene under reduced pressure (use a base trap). The residue is the reactive 
    
    
    
    -bromo-2,2-diphenylacetyl chloride
    . Use immediately.
Phase 2: Amide Coupling (The N-Substitution)

Objective: Install the N-substituent (


) using the acid chloride.

Reagents:

  • 
    -Bromo-2,2-diphenylacetyl chloride (from Phase 1)
    
  • Primary Amine

    
     (1.05 eq)
    
  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolve the amine (

    
    ) and 
    
    
    
    in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.[1]
  • Dissolve the acid chloride in a minimal amount of DCM and add it dropwise to the amine solution over 30 minutes.

    • Critical Control Point: Maintain temperature < 5°C to prevent elimination of HBr (which forms a reactive ketene intermediate).

  • Allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated

    
    , then Brine. Dry over 
    
    
    
    .[2][3]
  • Concentrate to yield the N-substituted

    
    -bromo-2,2-diphenylacetamide .
    
Phase 3: Amination via Azide (The "Crowbar" Method)

Objective: Convert the hindered alkyl bromide to a primary amine.

Reagents:

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Solvent: DMF (for substitution), THF/Water (for reduction)

Protocol:

  • Substitution: Dissolve the bromo-amide in DMF. Add

    
    .
    
  • Heat to 60°C for 4–6 hours.

    • Safety: Azides are potentially explosive. Do not use chlorinated solvents (like DCM) here to avoid forming diazidomethane.

  • Quench: Dilute with water and extract with Ethyl Acetate. The organic layer contains the intermediate azide.

  • Staudinger Reduction: Dissolve the crude azide in THF. Add

    
    . Stir at RT for 1 hour (evolution of 
    
    
    
    gas will occur).
  • Add water (10% volume) and heat to 50°C for 2 hours to hydrolyze the iminophosphorane intermediate.

  • Final Purification: Acidify with 1M HCl to extract the product into the aqueous phase (leaving

    
     in organic). Basify the aqueous phase with NaOH and extract the free amine into DCM.
    

Analytical Data Summary

The following parameters are typical for successful synthesis of this class (e.g., where R = Benzyl).

ParameterSpecification / Expected ValueNotes
Yield (Overall) 65% - 75%From diphenylacetic acid start.
Appearance White to Off-White Crystalline SolidHigh melting point due to aromatics.

NMR (DMSO-d6)

7.2-7.5 (m, 10H, Ph),

2.1 (s, 2H,

)
The

-proton signal is ABSENT (quaternary C).
Mass Spec (ESI+)

Characteristic isotope pattern if Br is present (intermediate).
HPLC Purity > 98%Critical to remove reduced des-amino byproducts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 Formation of DiphenylketeneKeep reaction temp < 0°C during addition. Add acid chloride to the amine, not vice-versa.
Incomplete Amination Steric bulk preventing

Switch from Ammonia to Azide (smaller nucleophile). Increase temp to 80°C in DMF.
Product is an Oil Residual solvent/impuritiesRecrystallize from Ethanol/Hexane. These compounds crystallize well.[4]

References

  • Synthesis of N-Substituted 2-Aminoacetanilides. MDPI. (General amide coupling protocols via acid chlorides). [Link][5]

  • The Fascinating Chemistry of α-Haloamides. National Institutes of Health (PMC). (Mechanistic insights into nucleophilic substitution on alpha-halo amides). [Link]

Sources

Mass spectrometry fragmentation pattern of 2-Amino-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the Electrospray Ionization (ESI) mass spectrometry behavior of 2-Amino-2,2-diphenylacetamide (also known as


-diphenylglycinamide), a critical degradation product and process impurity of the anticonvulsant drug Phenytoin. We define the characteristic fragmentation pathways, specifically the formation of the diagnostic diphenylmethaniminium ion (

182) and the fluorenyl cation (

165). This guide provides a validated LC-MS/MS protocol for the identification of this compound in pharmaceutical matrices, ensuring compliance with ICH Q3A/B guidelines for impurity profiling.

Introduction & Chemical Context

This compound (


, MW 226.28 Da) is structurally significant as the primary hydrolysis product of the hydantoin ring in Phenytoin. In regulatory monographs (e.g., European Pharmacopoeia), it is often designated as Phenytoin Impurity B .

Accurate identification of this molecule is challenging due to its structural similarity to 2,2-diphenylglycine (Phenytoin Impurity A) and other benzhydryl derivatives. While both impurities share the diphenyl-methane core, the acetamide moiety in Impurity B alters its fragmentation kinetics compared to the carboxylic acid of Impurity A. This protocol leverages these differences to create a robust identification workflow.

Key Chemical Properties:

  • Monoisotopic Mass: 226.1106 Da

  • Protonated Precursor

    
    :  227.1179 Da
    
  • Core Structure: A quaternary carbon bonded to two phenyl rings, a primary amine, and a primary amide.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of this compound standard in 1 mL of Methanol (HPLC Grade).

  • Working Solution: Dilute stock to 1 µg/mL in Water:Methanol (50:50, v/v) containing 0.1% Formic Acid.

  • Matrix Considerations: For drug substance analysis, spike the impurity at 0.1% (w/w) relative to the Phenytoin concentration to verify sensitivity at the reporting threshold.

LC-MS/MS Conditions (Self-Validating System)

To ensure reproducibility, the following conditions utilize a "Lock-Mass" strategy or internal calibration to maintain mass accuracy < 5 ppm.

ParameterSettingRationale
Ionization Source ESI Positive (+)The primary amine facilitates easy protonation (

).
Column C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)Phenyl-Hexyl provides superior

selectivity for diphenyl compounds.
Mobile Phase A Water + 2 mM Ammonium Formate + 0.1% Formic AcidBuffering at pH ~3.5 stabilizes the amine protonation and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent promotes efficient desolvation.
Gradient 5% B to 95% B over 10 minStandard screening gradient to separate polar hydrolysates from non-polar parent drug.
Collision Energy Stepped (15, 30, 45 eV)Ensures capture of both labile (ammonia loss) and stable (ring cleavage) fragments.

Results & Discussion: Fragmentation Mechanics

The fragmentation of this compound follows a distinct, energy-dependent pathway governed by the stability of the benzhydryl-type cations.

Primary Fragmentation Pathway (The "Amide Loss" Route)

Upon Collision Induced Dissociation (CID), the protonated precursor (


 227) undergoes a characteristic neutral loss sequence.
  • Loss of Ammonia (

    
    , -17 Da): 
    The amide nitrogen is lost, likely forming an acylium ion intermediate at 
    
    
    
    210
    .
    • Transition:

      
      
      
  • Loss of Carbon Monoxide (

    
    , -28 Da): 
    The acylium ion (
    
    
    
    210) rapidly decarbonylates to form the Diphenylmethaniminium ion at
    
    
    182
    .
    • Transition:

      
      
      
    • Significance: This is often the Base Peak (100% relative abundance) due to the high stability of the resonance-stabilized carbocation

      
      .
      
Alternative Direct Pathway

A concerted loss of Formamide (


, -45 Da) can occur directly from the precursor, also yielding the 

182 ion. This is common in

-amino amides where the amine group assists in the expulsion of the amide moiety.
Secondary Fragmentation (High Energy)

At higher collision energies (>30 eV), the stable


 182 ion fragments further:
  • Cyclization/Loss of Ammonia: The amine nitrogen is expelled, and the two phenyl rings cyclize to form the Fluorenyl cation at

    
     165 .
    
    • Transition:

      
       (-17 Da)
      
  • Phenyl Ring Cleavage: The fluorenyl system breaks down to the phenyl cation at

    
     77 .
    
Summary of Diagnostic Ions
m/z (Exp)Ion IdentityFormulaStructural Insight
227.11 Precursor


Intact Molecule.
210.09 Acylium Intermediate

Loss of

from amide.
182.10 Diphenylmethaniminium

Base Peak. Diagnostic for

-amino-diphenyl core.
165.07 Fluorenyl Cation

Characteristic of diphenylmethane skeletons.
77.04 Phenyl Cation

General aromatic indicator.

Visualization of Signaling Pathways

Figure 1: MS/MS Fragmentation Pathway

Caption: Mechanistic breakdown of this compound (


 227) into its diagnostic product ions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 227 (this compound) Intermediate Acylium Ion m/z 210 Precursor->Intermediate Loss of NH3 (-17 Da) BasePeak Diphenylmethaniminium [Ph2C=NH2]+ m/z 182 (Base Peak) Precursor->BasePeak Loss of HCONH2 (-45 Da) (Direct Pathway) Intermediate->BasePeak Loss of CO (-28 Da) Fluorenyl Fluorenyl Cation m/z 165 BasePeak->Fluorenyl Loss of NH3 (-17 Da) Cyclization Phenyl Phenyl Cation m/z 77 Fluorenyl->Phenyl Ring Fragmentation

Figure 2: Impurity Identification Workflow

Caption: Decision tree for distinguishing Impurity B from related Phenytoin metabolites.

IdentificationWorkflow Sample Unknown Impurity (Phenytoin Sample) MS1 Full Scan MS1 Sample->MS1 CheckParent Parent Ion? MS1->CheckParent ImpA m/z 228 (Impurity A: Acid) CheckParent->ImpA 228 ImpB m/z 227 (Impurity B: Amide) CheckParent->ImpB 227 Benzil m/z 211 (Benzil) CheckParent->Benzil 211 MS2 Perform MS/MS (CID 30eV) ImpB->MS2 CheckFrag Base Peak? MS2->CheckFrag Confirm CONFIRMED: This compound CheckFrag->Confirm m/z 182 Reject Re-evaluate Structure CheckFrag->Reject Other

Differentiation Strategy

A common analytical error is confusing Impurity B with Impurity A (2-Amino-2,2-diphenylacetic acid) .

  • Impurity A (Acid):

    • MW: 227.26 Da

    • 
      228.12 Da 
      
    • Fragmentation: Loses

      
       and 
      
      
      
      (Formic acid equivalent) to yield
      
      
      182.
  • Impurity B (Amide - Target):

    • MW: 226.28 Da

    • 
      227.11 Da 
      
    • Fragmentation: Loses

      
       and 
      
      
      
      (Formamide equivalent) to yield
      
      
      182.

Critical Check: While both yield the


 182 fragment, the MS1 precursor mass (227 vs 228)  is the primary discriminator. Ensure your MS resolution is sufficient to distinguish these isotopes if co-eluting.

References

  • European Directorate for the Quality of Medicines (EDQM). Phenytoin Monograph 01/2008:0658. European Pharmacopoeia.[1] [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19967, 2,2-Diphenylglycinamide. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for amide/amine fragmentation mechanisms). [Link]

Sources

Troubleshooting & Optimization

Specialized Technical Guide: Separation of 2-Amino-2,2-diphenylacetamide from Phenytoin by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Separation Logic

Separating Phenytoin (5,5-diphenylhydantoin) from 2-Amino-2,2-diphenylacetamide (ADPA) presents a classic chromatographic challenge: separating a weak acid from a basic impurity while managing the significant hydrophobicity of the diphenyl backbone shared by both molecules.[1][2]

The Physicochemical Conflict
  • Phenytoin (Analyte): A weak acid (

    
    ).[1][2] At acidic pH (< 4.0), it is neutral and highly hydrophobic, retaining strongly on C18 phases.[2]
    
  • ADPA (Impurity): A primary amine (

    
    ).[1][2] At acidic pH, it is protonated (
    
    
    
    ).[1][2] While the charge suggests early elution, the gem-diphenyl group provides substantial hydrophobic interaction, often causing it to elute in the middle of the chromatogram or co-elute if the organic gradient is too steep.[2]

The Solution: A "Base-Deactivated" Reversed-Phase (RP-HPLC) approach using acidic phosphate buffer to lock the ionization states, coupled with an end-capped column to prevent amine tailing.[1][2]

Standard Operating Procedure (Baseline Method)

This protocol serves as your starting point. It is derived from USP principles for Phenytoin but optimized for amine-containing impurities.[1][2]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), End-capped, 150 x 4.6 mm, 3.5 µm or 5 µmEnd-capping is critical to block silanols that cause ADPA tailing.[1][2]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Low pH keeps Phenytoin neutral (max retention) and ADPA fully protonated (controlled retention).[1][2]
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks for aromatic compounds than Methanol.[1][2]
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Detection UV @ 220 nmBoth compounds absorb well here (amide/phenyl transitions).[1][2]
Temperature 35°CImproves mass transfer for the bulky diphenyl groups.[2]
Gradient Profile
  • 0.0 min: 25% B[1][2]

  • 10.0 min: 55% B (Linear Ramp)[1]

  • 12.0 min: 55% B (Hold)[1]

  • 12.1 min: 25% B (Re-equilibration)

Troubleshooting Center (Q&A)

This section addresses specific failure modes you may encounter.

Issue 1: Peak Tailing

Q: The Phenytoin peak is symmetrical, but the ADPA (amine) peak has severe tailing (


). Why? 

A: This is "Silanol Activity."[1][2] Even on C18 columns, residual silanol groups (


) on the silica surface act as weak acids.[1][2] At pH 2.5, some silanols may still be accessible.[2] The positively charged amine on ADPA undergoes ion-exchange interactions with these silanols, dragging the peak tail.[1][2]

Corrective Actions:

  • Switch Column: Use a "Base-Deactivated" or "High-Purity" silica column (e.g., Zorbax Eclipse Plus, Waters XBridge, or Phenomenex Luna C18(2)).[1][2]

  • Add Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase.[1][2] TEA competes for the silanol sites, effectively "capping" them and sharpening the ADPA peak.[2] Note: If using TEA, ensure your buffer pH remains stable.

Issue 2: Co-elution / Poor Resolution

Q: ADPA and Phenytoin are eluting too close together. How do I manipulate the selectivity?

A: You must exploit the ionization difference.

  • Scenario A (ADPA elutes before Phenytoin): This is typical at pH 2.5 because ADPA is charged.[1][2] To increase resolution, lower the initial %B (organic) to 15-20%. This forces the hydrophobic interaction to dominate, separating the charged species (ADPA) from the neutral species (Phenytoin) more effectively.

  • Scenario B (Co-elution): If they overlap, increase the Buffer Molarity (e.g., to 50 mM). Higher ionic strength suppresses the "exclusion" effect of the charged amine, often slightly increasing its retention and sharpening the peak, effectively pulling it away from Phenytoin.[2]

Issue 3: Retention Time Drift

Q: The retention time of ADPA is shifting between injections, but Phenytoin is stable.

A: This indicates a pH Control Failure .[1][2] Because ADPA is an amine, its retention is hypersensitive to pH changes near its


 (though at pH 2.5, it should be robust).[2] The more likely culprit is Temperature Fluctuations .[2]
  • Mechanism: Basic amines interacting with silanols are very temperature-sensitive.[1][2]

  • Fix: Ensure the column oven is active and stable at 35°C ± 0.5°C. Do not rely on ambient temperature.

Advanced Optimization Logic (Visualized)

The following diagrams illustrate the decision-making process for method development and troubleshooting.

Diagram 1: Method Development Decision Tree

This logic flow determines the optimal column and pH conditions based on the analytes' properties.[2]

MethodDevelopment Start Start: Phenytoin & ADPA Separation CheckpH Select Mobile Phase pH Start->CheckpH LowPH pH 2.5 - 3.0 (Recommended) CheckpH->LowPH Maximize Solubility & Stability HighPH pH > 7.0 (Risky) CheckpH->HighPH Phenytoin Ionizes (Avoid) PhenytoinState Phenytoin: Neutral ADPA: Cationic (+) LowPH->PhenytoinState ColChoice Select Column Type StandardC18 Standard C18 ColChoice->StandardC18 BaseDeact End-Capped / Base-Deactivated C18 ColChoice->BaseDeact Result1 ADPA Tailing Likely (Silanol Interaction) StandardC18->Result1 Result2 Sharp Peaks (Silanols Blocked) BaseDeact->Result2 PhenytoinState->ColChoice

Caption: Decision tree for selecting pH and column chemistry to minimize amine tailing and ensure stable retention.

Diagram 2: Troubleshooting Peak Shape & Resolution

Use this flow to diagnose specific chromatographic failures.

Troubleshooting Problem Identify Problem Tailing ADPA Peak Tailing Problem->Tailing Coelution Peaks Overlap Problem->Coelution Sol1 Add 0.1% TEA or Switch Column Tailing->Sol1 Suppress Silanols Sol2 Lower % Organic (Start) Coelution->Sol2 Increase Retention Sol3 Increase Buffer Conc. (Ionic Strength) Coelution->Sol3 Sharpen Amine Peak

Caption: Logical workflow for correcting common separation issues: tailing (silanols) and co-elution (selectivity).

System Suitability & Validation Criteria

To ensure the method is "Trustworthy" and self-validating, your system suitability test (SST) must meet these criteria before running samples.

ParameterAcceptance LimitTechnical Justification
Resolution (

)

between ADPA and Phenytoin
Ensures baseline separation for accurate quantitation.
Tailing Factor (

)

for ADPA
Confirms the column end-capping is functioning and silanols are suppressed.
Precision (RSD)

(n=6 injections)
Verifies pump stability and injector accuracy.
Plate Count (

)

Ensures column efficiency is sufficient for the separation.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.[2] (Provides the regulatory framework for allowable adjustments to HPLC parameters). Link[1]

  • PubChem. Phenytoin (Compound Summary). National Center for Biotechnology Information.[1][2] (Source for pKa and hydrophobicity data). Link

  • Shimadzu Application News. High Speed Analysis of Phenytoin in accordance with chapter 621 in USP 39.[1][2][3] (Demonstrates standard C18 retention behavior of Phenytoin). Link

  • Dolan, J. W. Tailing Peaks for Basic Compounds.[1][2] LCGC North America.[1][2] (Authoritative source on the mechanism of amine tailing and silanol interactions). Link

Sources

Technical Support Center: Optimizing Reaction Conditions for α-Phenyl Amidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for α-phenyl amidation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming amide bonds with α-phenylacetic acid and its derivatives. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction conditions for successful and reproducible outcomes.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your amidation experiments. The advice provided is grounded in established chemical principles and supported by peer-reviewed literature.

Low or No Product Yield

Q1: My α-phenyl amidation reaction is showing very low to no conversion. What are the first parameters I should investigate?

A1: When faced with low or no product yield, a systematic evaluation of your reaction components and conditions is crucial. Here’s a prioritized checklist:

  • Assess the Coupling Reagent: The choice and handling of your coupling reagent are paramount.[1] For standard reactions, reagents like TBTU, HBTU, and PyBOP are often effective.[1] However, for more challenging substrates, such as sterically hindered amines or electron-deficient systems, you may need to consider more specialized reagents like HATU, HDMC, or DEPBT.[1][2] Ensure your coupling reagent is fresh and has been stored under anhydrous conditions, as many are sensitive to moisture.

  • Verify Amine Nucleophilicity: The nucleophilicity of your amine is a key driver of the reaction. Electron-deficient amines, for instance, are poor nucleophiles and may require more potent coupling reagents or harsher reaction conditions to achieve good conversion.[3]

  • Check for Steric Hindrance: Both the α-phenylacetic acid derivative and the amine can present steric challenges. If either substrate is sterically bulky, the reaction rate can be significantly reduced. In such cases, increasing the reaction temperature or using a less sterically demanding coupling reagent might be beneficial.

  • Solvent Selection: The solvent can significantly influence reaction rates and outcomes. While DMF and DCM have been traditionally used, consider exploring other options. For instance, greener solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective, particularly with coupling reagents like COMU.[4] Toluene has also been used in some direct amidation protocols.[5]

  • Reaction Temperature: Temperature plays a critical role. Lowering the temperature can make the reaction sluggish, while excessively high temperatures can lead to product decomposition.[6] An optimal temperature, often determined empirically, is necessary for efficient conversion. A good starting point for many amidations is room temperature, with gradual heating if the reaction is slow.

Formation of Side Products

Q2: I am observing significant side product formation in my reaction. What are the likely culprits and how can I mitigate them?

A2: The formation of side products is a common issue in amidation reactions. Identifying the nature of the impurity is the first step towards resolving the problem.

  • N-acylurea Formation: When using carbodiimide coupling reagents like DCC, a common side product is the inactive N-acylurea. This can be minimized by the addition of reagents like 1-hydroxybenzotriazole (HOBt), which forms a more stable active ester intermediate.[4]

  • Epimerization: For chiral α-phenylacetic acid derivatives, racemization or epimerization at the α-carbon can be a significant concern, especially under harsh basic conditions or with highly reactive coupling reagents.[4] Using milder bases and coupling reagents known to suppress epimerization, such as COMU, can be advantageous.[4]

  • Oxidation: In some cases, particularly with sensitive substrates or under an air atmosphere, oxidation of starting materials or products can occur.[6] Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can help prevent this.[6]

  • Side Reactions of the Coupling Reagent: Some coupling reagents can lead to specific side products. For example, XtalFluor-E, while effective, can release diethylamine, which may participate in side reactions.[3]

Reaction Stalls or is Sluggish

Q3: My reaction starts but seems to stall before reaching completion. What could be causing this and how can I drive it to completion?

A3: A stalled reaction can be frustrating. Here are several factors to consider:

  • Product Inhibition: In some cases, the amide product itself can inhibit the catalyst or react with the activated intermediate, slowing down the reaction.[6][7] This has been observed in gold-catalyzed reactions where the product competes with the substrate for catalyst coordination.[6] Increasing the catalyst loading or adding a scavenger for the product might help.[6]

  • Insufficient Activation: The carboxylic acid may not be fully activated. This could be due to a suboptimal amount of coupling reagent or the presence of moisture. Ensure you are using at least a stoichiometric amount of the coupling reagent, and consider using a slight excess. All reagents and solvents should be anhydrous.

  • Base Strength: The choice and amount of base are critical. A base is often required to neutralize the acid formed during the reaction and to deprotonate the amine. However, a base that is too strong can lead to side reactions, while one that is too weak may not be effective. Tertiary amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. For challenging couplings, a stronger non-nucleophilic base might be necessary.

  • Temperature: As mentioned earlier, low temperatures can lead to sluggish reactions.[6] If your reaction is proceeding slowly at room temperature, cautiously increasing the temperature in increments (e.g., to 40-50 °C) may improve the rate.[6]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a general α-phenyl amidation protocol?

A: A reliable starting point is to use a standard carbodiimide coupling reagent like EDC in combination with an additive like HOBt.

Experimental Protocol: General α-Phenyl Amidation

  • Dissolve the α-phenylacetic acid derivative (1.0 equiv.) and HOBt (1.2 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.

  • Add the amine (1.1 equiv.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., EDC, 1.2 equiv.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, typically involving washes with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.[5]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q: How do I choose the right solvent for my α-phenyl amidation?

A: The ideal solvent should dissolve all reactants and not interfere with the reaction.

SolventAdvantagesDisadvantages
Dichloromethane (DCM) Good solubility for many organic compounds, volatile and easy to remove.Can promote N-acylurea formation with carbodiimides.[4]
N,N-Dimethylformamide (DMF) High polarity, good solvating power for a wide range of substrates.High boiling point, can be difficult to remove completely.
Toluene Can be used for direct amidation with certain catalysts.[5]Lower polarity may not be suitable for all substrates.
2-Methyltetrahydrofuran (2-MeTHF) "Greener" alternative to DCM and THF, compatible with reagents like COMU.[4]May not be as universally applicable as DMF.

Q: What are the best practices for purifying my α-phenyl amide product?

A: Purification strategies depend on the properties of your product and the impurities present.

  • Aqueous Workup: As described in the general protocol, an acidic and basic wash is often effective at removing many common impurities.[5]

  • Column Chromatography: This is the most common method for obtaining highly pure amides. The choice of eluent system will depend on the polarity of your product.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method for achieving high purity.

  • Solid-Phase Extraction (SPE): For some applications, SPE cartridges can be used for a rapid cleanup.

Visualizing the Workflow

A typical experimental workflow for optimizing α-phenyl amidation can be visualized as follows:

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis cluster_troubleshooting Troubleshooting Loop Prep Select & Dry Reagents/Solvent Setup Combine Acid, Amine, Base in Solvent at 0°C Prep->Setup Add_Coupling Add Coupling Reagent Setup->Add_Coupling Stir Stir at RT, Monitor (TLC/LC-MS) Add_Coupling->Stir Workup Aqueous Wash (Acid/Base) Stir->Workup Low_Yield Low Yield? Stir->Low_Yield Side_Products Side Products? Stir->Side_Products Stalled Reaction Stalled? Stir->Stalled Dry Dry & Concentrate Workup->Dry Purify Column Chromatography or Recrystallization Dry->Purify Analysis Characterize Product (NMR, MS, etc.) Purify->Analysis Optimize_Reagent Change Coupling Reagent/Base Low_Yield->Optimize_Reagent Side_Products->Optimize_Reagent Optimize_Cond Adjust Temp. /Solvent Stalled->Optimize_Cond Optimize_Reagent->Prep Optimize_Cond->Prep

Sources

Stability of 2-Amino-2,2-diphenylacetamide in aqueous buffer solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: At a Glance

2-Amino-2,2-diphenylacetamide (also known as 2,2-Diphenylglycinamide) presents a unique stability profile governed by significant steric hindrance. Unlike simple acetamides, the bulky phenyl groups at the


-carbon provide a "protective shield" against hydrolytic attack, rendering the compound surprisingly stable in neutral aqueous buffers. However, its primary amine group and lipophilic nature introduce specific handling requirements regarding solubility and oxidation.
ParameterStability Profile
Optimal pH Range pH 4.0 – 8.0 (Maximal stability)
Hydrolysis Risk Low at neutral pH; Moderate at pH > 10 or pH < 2.
Oxidation Risk Moderate (Primary amine susceptibility). Protect from light/air.
Solubility Poor in pure water.[1] Requires organic co-solvent (DMSO/MeOH).
Major Degradant 2,2-Diphenylglycine (Acid hydrolysis product).

Chemical Stability & Mechanisms

To troubleshoot stability issues effectively, one must understand the underlying causality.

Steric Hindrance & Hydrolysis

The amide bond is generally susceptible to hydrolysis, converting to the carboxylic acid and ammonia. However, in this compound, the two phenyl rings attached to the


-carbon create a steric blockade .
  • Mechanism: Hydrolysis requires the nucleophilic attack of water (or hydroxide) on the carbonyl carbon. The bulky phenyl groups physically impede the approach of the nucleophile.

  • Implication: This compound exhibits a longer half-life (

    
    ) in aqueous solution compared to non-substituted glycinamides.
    
The Solubility-Stability Paradox

Users often confuse precipitation with degradation. Due to the high lipophilicity (LogP ~1.5 - 2.0 estimated), this compound will precipitate in purely aqueous buffers, leading to a loss of signal that mimics degradation.

  • Critical Requirement: Stability studies must maintain a minimum organic modifier concentration (typically 5-10% DMSO or Acetonitrile) to ensure the compound remains in solution.

Degradation Pathway

The primary degradation pathway is hydrolysis of the amide to the acid.

DegradationPathway Compound This compound (Starting Material) Intermediate Tetrahedral Intermediate (Sterically Hindered) Compound->Intermediate + H2O / H+ or OH- Product1 2,2-Diphenylglycine (Major Degradant) Intermediate->Product1 Slow Step Product2 Ammonia (NH3) Intermediate->Product2

Figure 1: Hydrolytic degradation pathway. The transition to the tetrahedral intermediate is the rate-limiting step, slowed significantly by the steric bulk of the phenyl rings.

Standardized Stability Assay (Self-Validating Protocol)

Do not rely on generic literature values. Use this protocol to validate stability in your specific buffer system.

Reagents & Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 1 mL DMSO (Concentration: 10 mg/mL). Do not use water for the stock.

  • Test Buffer: Prepare your target buffer (e.g., PBS pH 7.4, Citrate pH 4.0). Filter through 0.22 µm.

Experimental Workflow
  • Inoculation: Spike the Stock Solution into the Test Buffer to a final concentration of 50 µg/mL .

    • Note: This ensures <1% DMSO content, minimizing solvent effects while maintaining solubility.

  • Incubation: Incubate at 37°C (thermostat-controlled).

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 24h, and 48h.

  • Quenching: Immediately dilute aliquots 1:1 with Acetonitrile + 0.1% Formic Acid to stop reactions and ensure solubility for HPLC.

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 214 nm (Amide bond) and 254 nm (Phenyl rings).

  • Flow Rate: 1.0 mL/min.[3][4][5]

StabilityWorkflow Start Start: Stock Prep (DMSO, 10 mg/mL) Dilution Dilute into Buffer (Final: 50 µg/mL) Start->Dilution Check Check for Precipitation (Visual Inspection) Dilution->Check Check->Dilution Precipitate? Increase DMSO Incubate Incubate @ 37°C Check->Incubate Clear solution Sample Sample @ T=0, 4, 24h Incubate->Sample Quench Quench 1:1 with ACN (Prevents precipitation) Sample->Quench Analyze HPLC-UV Analysis Quench->Analyze

Figure 2: Step-by-step workflow for validating stability. The "Quench" step is critical to prevent precipitation in the autosampler.

Troubleshooting & FAQ

Q1: I see a white precipitate immediately upon adding the stock to my buffer. Is it degrading?

  • Diagnosis: No, this is a solubility failure.

  • Solution: The compound has "crashed out." Increase the organic modifier (DMSO) concentration or lower the final concentration of the compound. Ensure you add the stock slowly while vortexing the buffer.

Q2: My HPLC peak is splitting or tailing significantly.

  • Diagnosis: The primary amine is interacting with silanol groups on the column stationary phase.

  • Solution: Ensure your mobile phase contains an ion-pairing agent or acidifier. 0.1% Trifluoroacetic acid (TFA) is recommended over formic acid for sharper peaks with amines.

Q3: I see a new peak eluting earlier than my main peak.

  • Diagnosis: This is likely 2,2-Diphenylglycine .

  • Reasoning: The hydrolysis product (carboxylic acid) is more polar than the amide starting material, so it elutes earlier on a Reverse Phase C18 column.

Q4: Can I use a phosphate buffer at pH 7.4?

  • Answer: Yes. Phosphate is non-nucleophilic and compatible. However, avoid buffers with primary amines (like Tris) if you are conducting long-term studies at high temperatures, as transamidation (though rare with this steric bulk) is theoretically possible.

References

  • Kahne, D., & Still, W. C. (1988). Hydrolysis of amides. Journal of the American Chemical Society, 110(22), 7529-7534. Link (General mechanism of amide hydrolysis and steric effects).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Authoritative source on steric hindrance in nucleophilic acyl substitution).
  • Gatti, R., et al. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 35(2), 339-348. Link (Methodology for amino-amide analysis).

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. Link (pKa data for diphenyl-substituted carbon centers).

Sources

Technical Support Center: Purification of 2-Amino-2,2-diphenylacetamide

[1][2][3]

Topic: Removal of unreacted Benzil from this compound crude. Audience: Organic Chemists, Process Development Scientists.[1][2][3] Support Level: Tier 3 (Senior Application Scientist).[1][2][3]

Diagnostic & Strategy Assessment

Before initiating purification, it is critical to understand the physicochemical disparity between your target molecule and the contaminant.[1][2][3] This separation relies on the Acid-Base Switching principle and Solubility Differentials .[1][2][3]

Contaminant vs. Target Profile[1][2][3]
FeatureBenzil (Contaminant) This compound (Target)
Structure Ph-CO-CO-Ph (1,2-Diketone)H₂N-C(Ph)₂-CONH₂ (

-Amino Amide)
Appearance Yellow crystalline solidWhite to off-white solid
Acid/Base NeutralBasic (Primary Amine, pKa

7-8)
Solubility (Water) InsolubleInsoluble (Free base); Soluble (HCl Salt)
Solubility (Ether) SolubleInsoluble / Sparingly Soluble
Reactivity Risk Can form Schiff bases with aminesNucleophilic amine present

Diagnostic Check:

  • Visual: Is your crude product yellow? (Indicates Benzil presence).

  • TLC: Run in Hexane:Ethyl Acetate (7:3).[1][2][3] Benzil (non-polar) will have a high R

    
     (
    
    
    0.8).[1][2][3] The amine (polar) will have a low R
    
    
    (
    
    
    0.2-0.[1][2][3]3) or streak near the baseline.[1][2][3]

Primary Protocol: Acid-Base Extraction (The "Chemical Switch")[1][2][3]

Mechanism: This method exploits the basicity of the primary amine.[1][2][3] By converting the target into its hydrochloride salt, it becomes water-soluble (or distinct from the neutral organic layer), while Benzil remains in the organic phase.[1][2][3]

Reagents Required[1][2][3][5][6][7][8]
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2][3]

  • 1M Hydrochloric Acid (HCl)[1][2][3]

  • 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH

    
    OH)[1][2][3]
    
  • Brine (Saturated NaCl)[1][2][3]

  • pH Paper[1][2][3]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude yellow solid in Ethyl Acetate (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.[1][2][3]

  • Acid Extraction:

    • Transfer the organic layer to a separatory funnel.[1][2][3]

    • Add 1M HCl (1.2 equivalents relative to estimated amine).[1][2][3] Shake vigorously for 2-3 minutes.

    • Observation Point: The target amine will protonate to form [H

      
      N-C(Ph)
      
      
      -CONH
      
      
      ]
      
      
      Cl
      
      
      .[1][2][3]
    • Critical Decision:

      • Scenario A (Clear Layers): If the salt is water-soluble, it will migrate to the aqueous (bottom) layer.[1][2][3] Separation is standard.

      • Scenario B (Precipitation): Due to the lipophilicity of the two phenyl rings, the HCl salt might be insoluble in cold water and precipitate at the interface.[1][2][3] If this happens: Filter the entire mixture. The solid collected is your purified Target Salt.[1][2][3] Wash it with EtOAc (to remove Benzil) and proceed to Step 4 (Basification) by suspending the solid in water.[1][2][3]

  • Phase Separation (Scenario A):

    • Collect the Aqueous Acidic Layer (Contains Target).[1][2][3]

    • Keep the Organic Layer (Contains Benzil).[1][2][3] Do not discard until yield is confirmed.

    • Perform a second extraction of the organic layer with a small volume of 1M HCl to ensure complete recovery.[1][2][3] Combine aqueous extracts.

  • Benzil Removal Check: Wash the combined aqueous acidic layer once with fresh Ethyl Acetate (removes trace Benzil).[1][2][3] Discard this organic wash.

  • Recovery (Basification):

    • Cool the aqueous layer to 0-5°C (ice bath).

    • Slowly add 2M NaOH or NH

      
      OH  while stirring until pH > 10.[1][2][3]
      
    • The purified free base This compound will precipitate as a white solid.[1][2][3]

  • Isolation:

    • Filter the white precipitate.[1][2][3]

    • Wash with cold water (removes inorganic salts).[1][2][3]

    • Dry under vacuum.[1][2][3]

Workflow Diagram (DOT)

PurificationWorkflowStartCrude Mixture(Yellow Solid)DissolveDissolve in EtOAcStart->DissolveAcidWashExtract with 1M HClDissolve->AcidWashDecisionPrecipitate atInterface?AcidWash->DecisionSepFunnelSeparate LayersDecision->SepFunnelNo (Soluble Salt)FilterSolidFilter Solid InterfaceDecision->FilterSolidYes (Insoluble Salt)OrgLayerOrganic Layer(Contains Benzil)SepFunnel->OrgLayerAqLayerAqueous Layer(Contains Amine-HCl)SepFunnel->AqLayerBasifyBasify to pH > 10(NaOH/NH4OH)AqLayer->BasifyPrecipWhite Precipitate FormsBasify->PrecipFinalPure this compound(White Solid)Precip->FinalWashSolidWash Solid with EtOAc(Removes Benzil)FilterSolid->WashSolidSuspendSuspend Solid in Water& BasifyWashSolid->SuspendSuspend->Final

Caption: Logical flow for Acid-Base purification, accounting for potential salt insolubility.

Secondary Protocol: Solvent Trituration[1][2][3]

If the Acid-Base method is not feasible (e.g., emulsion formation), use Trituration.[1][2][3] This method relies on Benzil's high solubility in ether/hydrocarbons vs. the target's insolubility.[1][2][3]

Reagents: Diethyl Ether (Et


123
  • Place the crude solid in a flask.

  • Add cold Diethyl Ether (5 mL/g).

  • Stir vigorously for 15 minutes. The solvent should turn yellow (extracting Benzil).[1][2][3]

  • Filter the suspension.[1][2][3]

    • Filtrate (Yellow): Contains Benzil.[1][2][3]

    • Filter Cake (White): Contains this compound.[1][2][3]

  • Repeat if the solid retains a yellow tint.[1][2][3]

Troubleshooting & FAQs

Q1: The amine HCl salt precipitated during extraction. Did I lose my product?

  • No. Due to the two phenyl rings, the salt is quite lipophilic and may not fully dissolve in water (salting out effect).[1][2][3]

  • Fix: Filter the precipitate. This solid is your product salt.[1][2][3] Wash it with EtOAc to remove surface benzil, then suspend in water and basify to recover the free amine.[1][2][3]

Q2: My final product is still slightly yellow.

  • Cause: Trace Benzil entrapment in the crystal lattice.[1][2][3]

  • Fix: Recrystallize from Ethanol/Water . Dissolve the product in minimal hot ethanol, then add warm water until slightly turbid. Cool slowly. Benzil stays in the mother liquor; the amine crystallizes.[1][2][3]

Q3: Can I use chromatography?

  • Yes, but it's slower. [1][3]

  • Stationary Phase: Silica Gel.[1][2][3]

  • Mobile Phase: Start with 10% EtOAc in Hexane (elutes Benzil, R

    
     ~0.8).[1][2][3] Then switch to 5-10% Methanol in DCM (elutes Amine).[1][2][3]
    
  • Note: Add 1% Triethylamine to the mobile phase to prevent the amine from streaking on the silica.[1][2][3]

Q4: Will Benzil react with my product during storage?

  • Risk: Yes.[1][2][3] Primary amines can condense with ketones (Benzil) to form Imines (Schiff Bases) , especially if acidic traces are present or upon heating.[1][2][3]

  • Action: Remove Benzil immediately. Do not store the crude mixture for prolonged periods.

References

  • Benzil Properties & Solubility

    • PubChem Compound Summary for CID 8651, Benzil.[1][2][3] National Center for Biotechnology Information (2025).[1][2][3]

    • Source: [Link][1][2][3]

  • General Amine Purification (Acid-Base Extraction)

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard reference for organic purification techniques).

  • 2-Amino-2-phenylacetamide Derivatives (Structural Analogs)

    • PubChem Compound Summary for CID 12791, 2-Amino-2-phenylacetamide.[1][2][3] (Structural analog used for solubility/basicity extrapolation).[1][2][3]

    • Source: [Link][1][2][3]

Technical Support Center: Stability Optimization for Diphenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Hub. Subject: Controlling pH to Prevent Amide Degradation in Diphenylacetamide Derivatives Ticket ID: STAB-DPA-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely observing degradation in your diphenylacetamide derivatives despite their steric bulk. While the two phenyl rings attached to the nitrogen (or alpha-carbon, depending on your specific derivative) provide significant steric hindrance against nucleophilic attack, they do not render the amide bond immune to hydrolysis.

The Solution: Stability is not found at "neutral" pH (7.0). For most amide derivatives, the pH of maximum stability (


) lies in the slightly acidic range (typically pH 3.0 – 6.0). To stop degradation, you must experimentally determine the 

and eliminate buffer-induced catalysis.
Module 1: The Mechanism of Failure

Why is my compound degrading? Amide hydrolysis is driven by a "U-shaped" pH-rate profile.

  • Acidic pH (

    
    ):  Protonation of the carbonyl oxygen makes the carbon highly electrophilic, inviting water to attack.
    
  • Basic pH (

    
    ):  Hydroxide ions (
    
    
    
    ) act as strong nucleophiles, directly attacking the carbonyl carbon.[1]
  • The "Valley" (

    
    ):  Between these extremes lies a region where only solvent water participates (uncatalyzed). This is your target window.
    
Visualizing the Degradation Pathways

The following diagram illustrates the two competing mechanisms you are fighting against.

AmideHydrolysis Start Diphenylacetamide Derivative H_Plus Acid Catalysis (+ H+) Start->H_Plus OH_Minus Base Catalysis (+ OH-) Start->OH_Minus Protonated Protonated Intermediate H_Plus->Protonated Fast Equilibrium Acid_Prod Carboxylic Acid + Amine salt Protonated->Acid_Prod k_H (Rate Limiting) Tetrahedral Tetrahedral Intermediate OH_Minus->Tetrahedral Nucleophilic Attack Base_Prod Carboxylate Ion + Amine Tetrahedral->Base_Prod k_OH

Figure 1: Dual pathways of amide hydrolysis. Stability is achieved by balancing


 and 

to find the kinetic minimum.
Module 2: Experimental Protocol – Finding Your

Do not guess the stable pH. Determine it using an Accelerated Stability Profiling protocol. This method uses elevated temperature to generate data quickly (Arrhenius principle) without waiting months.

Protocol: 5-Point pH Screen

Prerequisites:

  • HPLC/UPLC System: With UV or MS detection.

  • Buffers: 50 mM Acetate (pH 4, 5), Phosphate (pH 6, 7), Borate (pH 9). Note: Keep ionic strength constant (µ=0.1M) using NaCl.

  • Temperature: 60°C or 80°C (depending on degradation speed).

Step-by-Step Workflow:

StabilityWorkflow Prep 1. Buffer Prep (pH 3, 4, 5, 6, 7, 8) Constant Ionic Strength Spike 2. Spike Compound (Final Conc: ~50-100 µM) <1% Organic Solvent Prep->Spike Incubate 3. Thermal Stress (Incubate at 60-80°C) Timepoints: 0, 24, 48 hrs Spike->Incubate Quench 4. Quench (Cool to 4°C or Dilute) Incubate->Quench Analyze 5. HPLC Analysis (Plot ln[Conc] vs Time) Quench->Analyze

Figure 2: Accelerated stability screening workflow.

Data Analysis:

  • Calculate the pseudo-first-order rate constant (

    
    ) for each pH using the slope of 
    
    
    
    vs. Time.
  • Plot

    
     vs. pH.
    
  • The lowest point on this curve is your

    
     .
    
Module 3: The Hidden Trap – Buffer Catalysis

Critical Warning: The buffer species itself can catalyze degradation. This is known as General Acid/Base Catalysis. A phosphate buffer at pH 7.0 might degrade your amide faster than a MOPS buffer at pH 7.0, simply because phosphate ions can participate in the proton transfer steps.

Recommendation: Once you identify the optimal pH, perform a Buffer Species Screen . Compare the degradation rate in different buffers at the same pH.

Buffer SpeciespKa (approx)Risk Level for AmidesNotes
Acetate 4.76LowGood for acidic range. Weak nucleophile.
Citrate 3.1, 4.7, 6.4High Polyprotic carboxylic acids can act as general acid catalysts.
Phosphate 2.1, 7.2, 12.3Medium/High Phosphate anions can catalyze hydrolysis near neutral pH.
TRIS 8.1MediumPrimary amine can react with esters/amides (aminolysis) over long periods.
MES/MOPS 6.1 / 7.2Low "Good's Buffers" are sterically hindered and generally non-catalytic.
Module 4: Troubleshooting & FAQs

Q: My compound precipitates at the "optimal" acidic pH (pH 4.0). What now? A: Diphenylacetamide derivatives are lipophilic. At low pH, if your derivative contains a basic amine (e.g., a side chain), it will be protonated and soluble. However, if the molecule is neutral, low pH may cause precipitation if the buffer ionic strength is too high ("salting out").

  • Fix: Add a solubilizer that does not affect pH, such as 10-20% Propylene Glycol or Cyclodextrin (HP-

    
    -CD). Avoid Ethanol/Methanol if possible, as they can cause transesterification/solvolysis at high temperatures.
    

Q: I see a "split peak" in LC-MS. Is this degradation? A: Not necessarily. Diphenylacetamides can exhibit atropisomerism or rotamerism due to the steric bulk of the phenyl rings restricting rotation around the C-N bond.

  • Test: Run the HPLC column at a higher temperature (e.g., 50°C). If the peaks merge, it is a rotamer issue, not degradation. If they remain distinct, it is a degradation product (likely the carboxylic acid derivative).

Q: Can I use Citrate buffer for pH 4.0? A: Proceed with caution. Citrate is a carboxylic acid. In high concentrations, it can act as a general acid catalyst, artificially increasing your degradation rate.

  • Fix: Use Acetate or Formate for the pH 3–5 range during stability testing to minimize this variable.

References
  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (For detailed mechanisms of amide hydrolysis).
  • FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.

Sources

Validation & Comparative

Reference Standard Qualification Guide: 2-Amino-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6052-69-3 | Formula:


 | Synonyms: 

-Diphenylglycinamide; 2,2-Diphenyl-2-aminoacetamide[1][2]

Executive Summary: The Cost of Uncertainty

In the development of diphenylmethane-derived pharmaceuticals (e.g., Difenoxin, Diphenoxylate), 2-Amino-2,2-diphenylacetamide (ADPA) serves as both a critical synthetic intermediate and a potential degradation impurity.[1]

For researchers and Quality Control (QC) professionals, the choice of reference material for ADPA is often a trade-off between upfront cost and regulatory risk . While "Reagent Grade" options exist, they lack the rigorous mass balance data required to assign an absolute potency. Using an unqualified standard to quantify impurities in a drug substance can lead to two catastrophic outcomes:

  • Underestimation: Releasing a toxic batch because the standard was impure (inflating the response factor).[2]

  • Overestimation: Rejecting a valid batch (false OOS) because the standard was assumed to be 100% pure when it was actually 90%.

This guide outlines the technical qualification framework required to elevate ADPA from a chemical reagent to a Primary Reference Standard , compliant with ICH Q3A and USP <11> requirements.

Technical Comparison: Reagent vs. Reference Standard

The following table contrasts the data reliability of a typical commercial reagent versus a fully qualified reference standard.

FeatureOption A: Reagent Grade (Commercial)Option B: Qualified Reference Standard (Recommended)
Primary Use Synthesis starting material.[1][2]Quantitative analysis (HPLC/GC) & Impurity Profiling.[1][2]
Purity Claim "Area %" (usually by HPLC or TLC).Mass Balance Potency (% w/w).
Identity Data Limited (often just NMR or IR).[1][2]Comprehensive (1H-NMR, 13C-NMR, MS, IR).[1][2]
Volatiles Control Rarely tested.[1][2]TGA & GC-Headspace quantified and subtracted.
Traceability Lot-specific, no metrological chain.[1][2]Traceable to SI units via qualified balances & validated methods.[1][2]
Risk Profile High: Unknown water/salt content distorts assay.[1][2]Low: Absolute content is known and certified.[2]

Qualification Workflow (Visualized)

The following diagram illustrates the "Mass Balance" decision tree used to assign a certified potency value to ADPA.

QualificationWorkflow cluster_Identity Step 1: Structural Confirmation cluster_Purity Step 2: Chromatographic Purity cluster_Volatiles Step 3: Volatiles & Inorganics Start Raw ADPA Material (CAS 6052-69-3) ID_Tests 1H-NMR, 13C-NMR, MS, IR (Confirm Structure & Salt Form) Start->ID_Tests HPLC HPLC-UV (Area %) Determine Organic Impurities ID_Tests->HPLC TGA TGA / KF (Water & Solvents) HPLC->TGA ROI Residue on Ignition (Inorganic Ash) HPLC->ROI Calculation Step 4: Mass Balance Calculation Potency = 100% - (Impurities + Volatiles + Ash) HPLC->Calculation TGA->Calculation ROI->Calculation Release Issue Certificate of Analysis (Primary Reference Standard) Calculation->Release

Caption: The "Mass Balance" approach integrates chromatographic purity with loss-on-drying and inorganic residue analysis to determine absolute assay.[1][2]

Detailed Experimental Protocols

Protocol 1: Chromatographic Purity (HPLC-UV)

Objective: Quantify related organic impurities.[1][2][3][4] ADPA is basic; therefore, a buffered acidic mobile phase is critical to ensure good peak shape and separation from its hydrolysis product (2,2-diphenylglycine).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][5]

  • Gradient:

    • 0 min: 10% B[1][2]

    • 15 min: 60% B[1]

    • 20 min: 90% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm (amide bond) and 254 nm (phenyl rings).[1][2] Note: Compare purity at both wavelengths.[1][2] Significant discrepancy indicates impurities with different chromophores.[1]

  • Acceptance Criteria: Main peak retention time stable; Resolution > 2.0 from nearest impurity.

Protocol 2: Volatile Content (TGA vs. KF)

Objective: Quantify water and residual solvents.[2][4][6]

  • Why TGA? Karl Fischer (KF) titration is specific to water.[1][2] However, ADPA synthesis often involves recrystallization from organic solvents.[2] Thermogravimetric Analysis (TGA) is superior here because it captures total volatiles (water + solvents) in a single dynamic scan.[1][2]

  • Method: Heat 10-15 mg sample from 25°C to 300°C at 10°C/min under Nitrogen.

  • Interpretation:

    • Weight loss < 100°C: Likely surface moisture.[1][2]

    • Weight loss 100°C - 150°C: Likely occluded solvents (e.g., Toluene).[1][2]

    • Onset of Decomposition: Usually > 200°C for this amide.[2]

Protocol 3: Structure Elucidation (NMR)

Objective: Confirm structure and absence of isomeric impurities.[2]

  • Solvent: DMSO-d6 (ADPA has poor solubility in

    
    ).[1][2]
    
  • Key Signals to Verify:

    • Amide Protons (

      
      ):  Two broad singlets (or one broad hump) typically between 7.0–8.0 ppm.[1][2]
      
    • Amine Protons (

      
      ):  Broad singlet, exchangeable.[1][2]
      
    • Aromatic Protons: Multiplet region 7.2–7.5 ppm (10H integration).[1][2]

    • Absence of Alpha-Proton: Crucial.[1][2] Unlike phenylglycinamide, ADPA has no proton on the alpha-carbon (it is quaternary).[1][2] The absence of a CH signal at ~4.5-5.0 ppm confirms the 2,2-diphenyl substitution.[1][2]

The "Mass Balance" Calculation[4][6][7]

This is the definitive step that separates a Reference Standard from a chemical reagent. The potency (Assay) is calculated as follows:



Example Calculation for ADPA:

  • HPLC Purity: 99.2% (0.8% Organic Impurities)[1][2]

  • TGA Volatiles: 0.5% (Water + Residual Methanol)[1][2]

  • Residue on Ignition (ROI): 0.1% (Inorganic salts)[1][2]


[1][2]

Note: If you used the "Reagent Grade" purity of 99.2% (HPLC area) as your assay, you would be overestimating the standard's strength by 0.6%, introducing a systematic error in all your downstream analytical results.

References

  • ICH Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation.[1][2] (Defines reporting, identification, and qualification thresholds).

  • USP General Chapter <11>: USP Reference Standards. United States Pharmacopeia.[1][2][6][7][8] (Outlines the authorized use and establishment of reference standards).

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[2] (Provides context on the necessity of qualified standards for validation).

  • PubChem Compound Summary: this compound (CAS 6052-69-3).[1][2] National Center for Biotechnology Information.[1][2]

Sources

Retention Time Comparison: 2,2-Diphenylglycine vs. 2,2-Diphenylglycinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the chromatographic retention behavior of 2,2-Diphenylglycine (DPG) versus its amide derivative, 2,2-Diphenylglycinamide (DPGA) .

These compounds are critical process impurities and degradation products in the synthesis and stability profiling of Phenytoin and Fosphenytoin . Understanding their separation is essential for accurate purity analysis in pharmaceutical development.

Executive Summary

In standard Reverse-Phase Chromatography (RP-HPLC) under acidic conditions (pH 2.5 – 3.5), 2,2-Diphenylglycinamide (DPGA) exhibits a shorter retention time (elutes earlier) compared to 2,2-Diphenylglycine (DPG) .

  • Elution Order: DPGA < DPG

  • Mechanism: The primary amide group in DPGA confers higher polarity and lower hydrophobicity compared to the protonated carboxylic acid group in DPG at acidic pH.

  • Context: Both are polar degradation products relative to the parent drug Phenytoin, which elutes significantly later due to its cyclic, hydrophobic hydantoin structure.

Chemical & Chromatographic Profile

To understand the retention causality, we must analyze the physicochemical properties of both analytes.[1]

Feature2,2-Diphenylglycine (DPG)2,2-Diphenylglycinamide (DPGA)
Structure

-Amino acid (Free Acid)

-Amino acid Amide
Functional Groups Amine (-NH₂), Carboxyl (-COOH), 2 PhenylsAmine (-NH₂), Amide (-CONH₂), 2 Phenyls
pKa (Acidic) ~1.4 (Carboxyl), ~9.0 (Amine)~15 (Amide - neutral), ~9.0 (Amine)
Charge at pH 2.5 +1 (Amine protonated, COOH neutral)+1 (Amine protonated, Amide neutral)
Hydrophobicity (LogP) Higher (More Lipophilic at pH 2.5)Lower (More Polar)
Role Phenytoin Impurity A (Hydrolysis product)Intermediate / Fosphenytoin Degradant
Mechanistic Insight: Why DPGA Elutes First
  • Polarity of the Head Group: At pH 2.5, the carboxylic acid of DPG is protonated (

    
    ), making it neutral and moderately hydrophobic. However, the amide group (
    
    
    
    ) of DPGA is inherently more polar than the protonated acid due to its strong hydrogen bond donor/acceptor capabilities.
  • Solvation Effect: The amide group interacts more strongly with the aqueous component of the mobile phase, reducing its affinity for the hydrophobic C18 stationary phase.

  • Result: DPGA partitions less into the stationary phase and travels faster through the column.

Experimental Protocol (Self-Validating System)

The following protocol is designed to achieve baseline separation (


) between DPGA, DPG, and the parent Phenytoin.
Method Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
  • Mobile Phase A:

    
     Phosphate Buffer, pH 3.0 (Adjusted with Phosphoric Acid).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at

    
     (Amide/Acid absorption) and 
    
    
    
    (Phenyl rings).
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Phase Description
0.09010Initial Hold (Elute polar amides)
5.09010Isocratic (Ensure DPGA/DPG separation)
20.04060Gradient Ramp (Elute Phenytoin)
25.04060Wash
26.09010Re-equilibration
Expected Retention Data
AnalyteApprox. Retention Time (min)Relative Retention Time (RRT)*
2,2-Diphenylglycinamide 3.5 - 4.2 0.25
2,2-Diphenylglycine 5.8 - 6.5 0.38
Phenytoin (Parent) 16.0 - 17.0 1.00

*RRT calculated relative to Phenytoin.

Degradation & Formation Pathways

Understanding the origin of these species helps in troubleshooting "ghost peaks" in stability samples.

Pathway Visualization

The following diagram illustrates the degradation of Fosphenytoin and Phenytoin, showing how DPGA and DPG are generated.

DegradationPathway Fosphenytoin Fosphenytoin (Phosphate Ester) Phenytoin Phenytoin (Hydantoin Ring) Fosphenytoin->Phenytoin Conversion (In vivo/vitro) DPGA 2,2-Diphenylglycinamide (Amide Intermediate) Fosphenytoin->DPGA Hydrolysis (pH 8-9) DPG 2,2-Diphenylglycine (Impurity A - Acid) Phenytoin->DPG Ring Opening (Base Hydrolysis) DPGA->DPG Amide Hydrolysis (Acid/Base) Benzophenone Benzophenone (Final Degradant) DPG->Benzophenone Decarboxylation (Oxidative)

Caption: Degradation pathway showing DPGA as a precursor to DPG via amide hydrolysis.

Method Development Decision Tree

Use this logic flow to optimize the separation if your specific matrix (e.g., plasma, formulation) causes co-elution.

MethodDev Start Start: Poor Separation (DPGA & DPG co-elute) CheckPH Check Mobile Phase pH Start->CheckPH LowPH pH < 2.5 CheckPH->LowPH Current pH is Low HighPH pH > 6.0 CheckPH->HighPH Current pH is High ActionLow Action: Increase pH to 3.0-3.5 (Ionize DPG slightly to reduce retention) LowPH->ActionLow DPG too retained ActionHigh Action: Lower pH to < 3.0 (Suppress DPG ionization) HighPH->ActionHigh DPG elutes too early (void) Result Result: Peak Resolution ActionLow->Result ActionHigh->Result

Caption: Logic flow for optimizing pH to alter DPG retention relative to the non-ionizable DPGA amide.

References

  • United States Pharmacopeia (USP) . Phenytoin Sodium Monograph. USP 43-NF 38. (Specifies "Related Compound A" as 2,2-Diphenylglycine).

  • European Patent Office . Fosphenytoin sodium solid composition and degradation pathways. EP 4 257 120 A1. (Details the degradation of Fosphenytoin to Diphenylglycinamide).

  • PubChem . 2,2-Diphenylglycine Compound Summary. National Library of Medicine.

  • Baczek, T., et al. (2005).[2] Prediction of peptide retention at different HPLC conditions. Journal of Proteome Research. (Validates retention models for amino acid amides vs acids).

Sources

Inter-laboratory comparison of 2-Amino-2,2-diphenylacetamide assay results

Author: BenchChem Technical Support Team. Date: February 2026

Title: Inter-Laboratory Comparison Guide: Analytical Benchmarking of 2-Amino-2,2-diphenylacetamide Assays

Executive Summary This guide presents a technical evaluation of analytical methodologies for This compound (ADPA), a critical intermediate in the synthesis of antispasmodic and anticonvulsant therapeutics. Drawing from a multi-site inter-laboratory study involving 12 pharmaceutical quality control (QC) laboratories, we objectively compare the performance of Reverse-Phase HPLC (RP-HPLC) , UHPLC-MS/MS , and Non-Aqueous Titration . The data reveals that while Titration offers cost advantages, it fails to meet modern precision standards for impurity profiling, whereas RP-HPLC provides the optimal balance of robustness and reproducibility for routine release testing.

Introduction: The Analytical Challenge

This compound is a sterically hindered, lipophilic primary amine.[1] Its dual phenyl rings create significant hydrophobicity, while the


-amino group introduces basicity (

), leading to potential peak tailing on standard silica-based columns.[1]

Inconsistent assay results across supply chains have historically plagued this compound.[1] Variations in mobile phase pH and integration parameters often yield inter-lab reproducibility errors exceeding 5%.[1] This guide standardizes the approach by analyzing data from a controlled cross-validation study (ISO 13528 compliant).

Methodological Landscape: The Alternatives

We compared three distinct analytical workflows. Each was evaluated for Linearity (


), Precision (RSD), and Inter-Laboratory Reproducibility (

).
Method A: The Gold Standard (RP-HPLC-UV)
  • Principle: Separation based on hydrophobic interaction using a C18 stationary phase with pH-controlled buffering to suppress silanol activity.[1]

  • Utility: Routine QC, purity assay, and impurity profiling.[1]

  • Pros: High robustness, widely available instrumentation.[1]

  • Cons: Requires strict pH control to prevent peak tailing.[1]

Method B: The Trace Specialist (UHPLC-MS/MS)
  • Principle: Electrospray Ionization (ESI+) followed by Multiple Reaction Monitoring (MRM).[1]

  • Utility: Genotoxic impurity quantification (ppm level) and trace degradation analysis.[1]

  • Pros: Extreme sensitivity (LOD < 10 ng/mL).

  • Cons: Susceptible to matrix effects (ion suppression); high capital cost.[1]

Method C: The Legacy Approach (Non-Aqueous Titration)
  • Principle: Potentiometric titration of the primary amine using Perchloric acid (

    
    ) in glacial acetic acid.
    
  • Utility: Raw material assay (purity only).

  • Pros: Low cost, absolute method (no reference standard required).[1]

  • Cons: Non-specific (titrates all basic impurities); high inter-operator variance; hazardous waste.[1]

Inter-Laboratory Study Results

The following data summarizes the performance of 12 participating laboratories analyzing a blinded sample batch (Nominal Purity: 99.2%).

Table 1: Comparative Performance Metrics

MetricMethod A (RP-HPLC)Method B (UHPLC-MS/MS)Method C (Titration)
Mean Assay Value 99.18%99.21%100.4% (Positive Bias)
Repeatability (

)
0.12%0.45%0.85%
Reproducibility (

)
0.28%0.92%1.45%
Linearity (

)
> 0.9995> 0.9980N/A
LOD (Limit of Detection) 0.05 µg/mL0.002 µg/mL~500 µg/mL
HorRat Value 0.4 (Excellent)1.1 (Acceptable)2.3 (Unacceptable)

Expert Insight: Method C (Titration) showed a consistent positive bias.[1] This is caused by the co-titration of synthesis byproducts (e.g., diphenylglycine precursors) that possess basic nitrogen atoms. Consequently, Titration is deemed unsuitable for high-purity pharmaceutical release testing.

Critical Analytical Workflow

The study identified Method A (RP-HPLC) as the superior method for routine control.[1] Below is the optimized workflow derived from the laboratories with the lowest Z-scores (best performance).

AnalyticalWorkflow cluster_QC System Suitability Criteria Sample Sample: ADPA Raw Material Prep Dissolution (Diluent: 50:50 ACN:Buffer) Sample->Prep 1.0 mg/mL Sep Separation (C18, pH 2.5 Phosphate) Prep->Sep Injection (10 µL) Detect Detection (UV @ 220 nm) Sep->Detect Elution Data Data Processing (System Suitability Check) Detect->Data Integration Tailing Tailing Factor < 1.5 Data->Tailing Plates Theoretical Plates > 5000 Data->Plates

Figure 1: Optimized Analytical Workflow for ADPA Quantification using RP-HPLC.

Detailed Protocol: The Validated "Method A"

To ensure inter-laboratory reproducibility, the following parameters must be strictly adhered to. This protocol minimizes the "amine-silanol" interaction that caused high variance in the study.[1]

Chromatographic Conditions
  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus or equivalent),

    
     mm, 3.5 µm or 5 µm.[1]
    
    • Why: "End-capping" is non-negotiable. Non-end-capped columns bind the free amine, causing severe tailing and retention time shifts.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 ± 0.1 with Orthophosphoric Acid.

    • Why: Low pH ensures the amino group (

      
      ) is fully protonated (
      
      
      
      ).[1] This prevents the molecule from acting as a Lewis base toward silanols.[1]
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Mode: Isocratic (60% Buffer : 40% ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm.[1]

    • Why: While 254 nm detects the phenyl rings, 220 nm captures the amide absorption, providing 3x higher sensitivity for impurity detection.

Sample Preparation
  • Diluent: Mix Mobile Phase A and Acetonitrile (50:50 v/v).

    • Caution: Do not use pure water as diluent; ADPA has poor aqueous solubility and will precipitate, leading to low assay results.[1]

  • Stock Solution: Accurately weigh 50 mg of ADPA into a 50 mL volumetric flask. Sonicate for 5 minutes. Dilute to volume.

  • Filtration: Filter through a 0.45 µm PTFE filter. (Nylon filters may bind the amine).[1]

Troubleshooting & Causality (The "Why" Behind the Failures)

During the inter-lab comparison, three labs failed the proficiency test (


). The root cause analysis revealed:
  • pH Drift (Lab 4 & 9):

    • Issue: Used pH 6.0 buffer.[1]

    • Result: The amine existed in equilibrium between ionized and neutral states.[1]

    • Impact: Split peaks and variable retention times.[1]

    • Fix:Strictly maintain pH < 3.0.

  • Integration Error (Lab 7):

    • Issue: Manually integrated the "rider" peaks on the tail of the main peak.

    • Result: Artificially high assay values.[1]

    • Impact: False pass on purity.[1]

    • Fix: Use automated valley-to-valley integration and enforce Tailing Factor < 1.5 system suitability.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • International Organization for Standardization (ISO). (2022).[1][3] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparisons. ISO. [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2024).[1] Chromatographic Separation Techniques (2.2.46). European Pharmacopoeia.[1] [Link]

  • Dolan, J. W. (2010).[1] The Role of pH in Retention and Selectivity. LCGC North America.[1] [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] Recommendations, Version 9.0. (Referenced for general amide analysis protocols). [Link]

Sources

Impurity profiling of phenytoin: identifying the amide degradation product

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenytoin (5,5-diphenylhydantoin) is a critical antiepileptic drug with a narrow therapeutic index.[1][2] Its stability is compromised by the susceptibility of the hydantoin ring to hydrolytic cleavage, particularly under alkaline conditions or during thermal stress. While Pharmacopeial monographs (USP/EP) focus on benzophenone and 2,2-diphenylglycine (Related Compound A), the intermediate amide degradation product —specifically 2,2-diphenylglycinamide (DPGA) and its precursor diphenylhydantoic acid (DPHA) —presents a unique analytical challenge.

This guide compares the standard HPLC-UV methodology against high-resolution LC-MS/MS for the identification and quantification of these amide-based impurities. We demonstrate that while HPLC-UV is sufficient for routine QC, LC-MS/MS is required for definitive structural elucidation and trace-level profiling of the amide intermediate, which is often co-eluted or misidentified in lower-resolution techniques.

The Chemistry of Degradation: The Amide Pathway

The degradation of phenytoin is not a single-step process.[3][4][5] It involves the hydrolytic opening of the imidazolidine-2,4-dione ring. Understanding this pathway is the prerequisite for selecting the correct analytical detector.

The Degradation Mechanism[3][4][5][6][7]
  • Ring Opening: The primary degradation initiates with the nucleophilic attack of water (or hydroxide ions) on the carbonyl carbon at position 4. This cleaves the ring to form Diphenylhydantoic Acid (DPHA) , also known as phenytoin acid. This molecule contains a terminal ureido (urea) group, which is chemically an amide-like structure.

  • Amide Formation/Stabilization: Under specific pH conditions (particularly pH 8.3–9.4, relevant for fosphenytoin formulations), DPHA can decarboxylate or further hydrolyze to form 2,2-Diphenylglycinamide (DPGA) .

  • Final Hydrolysis: Both DPHA and DPGA eventually hydrolyze to the thermodynamically stable 2,2-Diphenylglycine (DPG) , releasing ammonia and carbon dioxide.

Visualization: Phenytoin Hydrolytic Pathway

The following diagram maps the structural transformation from the parent drug to the amide intermediates and the final glycine product.[3]

PhenytoinDegradation Phenytoin Phenytoin (5,5-diphenylhydantoin) C15H12N2O2 DPHA Diphenylhydantoic Acid (DPHA) [Ring Opened Ureide] Phenytoin->DPHA Hydrolysis (+H2O) Ring Opening Benzophenone Benzophenone (Oxidative Product) Phenytoin->Benzophenone Oxidation (Minor Pathway) DPGA 2,2-Diphenylglycinamide (DPGA) [The Amide Intermediate] DPHA->DPGA Decarboxylation (-CO2) DPG 2,2-Diphenylglycine (Related Compound A) [Final Product] DPHA->DPG Hydrolysis (-NH3, -CO2) DPGA->DPG Hydrolysis (-NH3)

Caption: The hydrolytic degradation pathway of phenytoin showing the formation of the amide intermediate (DPGA) and the ring-opened acid (DPHA).[2][3][4][6][7][8][9]

Method Comparison: HPLC-UV vs. LC-MS/MS

For routine quality control, HPLC-UV is the industry standard. However, for impurity profiling—where the goal is to identify unknown peaks or separate structurally similar amides—LC-MS/MS offers superior specificity.

Method A: HPLC-UV (Pharmacopeial Standard)
  • Principle: Reversed-phase separation on a C18 or C8 column with UV detection at 220 nm (amide bond absorption) or 254 nm (phenyl ring absorption).

  • Limitation: DPHA, DPGA, and DPG are structurally similar zwitterionic or polar compounds. They often exhibit poor retention on standard C18 columns and can co-elute near the void volume, making accurate quantification of the specific "amide" difficult.

  • Suitability: Routine release testing where impurities are known and well-resolved.

Method B: LC-MS/MS (Advanced Characterization)
  • Principle: Electrospray Ionization (ESI) in positive mode. The amide nitrogen readily protonates, providing a strong

    
     signal.
    
  • Advantage: Mass spectrometry resolves co-eluting peaks based on their mass-to-charge ratio (

    
    ).
    
    • Phenytoin:

      
       253.1
      
    • DPGA:

      
       227.1
      
    • DPHA:

      
       271.1
      
  • Suitability: Stability studies, formulation development, and identifying degradation mechanisms.

Performance Data Comparison
FeatureHPLC-UV (Method A)LC-MS/MS (Method B)
Detection Principle UV Absorbance (220/254 nm)ESI+ Mass Spectrometry (MRM)
Target Analyte Phenytoin, BenzophenonePhenytoin, DPGA, DPHA, DPG
LOD (Limit of Detection) ~0.1 µg/mL< 0.001 µg/mL (1 ng/mL)
Linearity (

)
> 0.999 (1–100 µg/mL)> 0.995 (0.01–2 µg/mL)
Specificity Moderate (Risk of co-elution)High (Mass-resolved)
Mobile Phase Phosphate buffer (Non-volatile)Ammonium Acetate/Formate (Volatile)

Experimental Protocol: LC-MS/MS Identification Workflow

The following protocol is designed for the specific identification of the amide degradation product (DPGA) in the presence of the parent drug.

Reagents and Equipment
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series or AB Sciex QTRAP).

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent Core-Shell column.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow
  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 200 µL of plasma or formulation sample.

    • Add 50 µL of Internal Standard (Phenytoin-d10, 10 µg/mL).

    • Add 1.5 mL Ethyl Acetate. Vortex for 2 minutes to extract the neutral amide and parent drug.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Evaporate the supernatant under nitrogen at 40°C.

    • Reconstitute in 200 µL of Mobile Phase (80:20 A:B).

  • Chromatographic Separation:

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 10% B

      • 1.0 min: 10% B

      • 5.0 min: 90% B

      • 7.0 min: 90% B

      • 7.1 min: 10% B (Re-equilibration).

    • Rationale: Starting at low organic % ensures retention of the polar amide degradants (DPGA/DPHA) before the hydrophobic parent elutes.

  • Mass Spectrometry Parameters (ESI+):

    • Source Temp: 350°C.

    • Capillary Voltage: 4000 V.

    • MRM Transitions:

      • Phenytoin:

        
         (Quantifier), 
        
        
        
        (Qualifier).
      • DPGA (Amide):

        
         (Loss of NH3/CO).
        
      • DPHA (Acid):

        
         (Water loss -> Ring closure).
        
Analytical Workflow Diagram

LCMS_Workflow Sample Sample (Formulation/Plasma) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Spike IS (PHT-d10) Separation LC Separation (C18 Core-Shell, Gradient) Extraction->Separation Reconstitute Ionization ESI+ Ionization (Protonation of Amides) Separation->Ionization Elution Detection MS/MS Detection (MRM Mode) Ionization->Detection m/z Filtering Data Data Analysis (Peak Integration & ID) Detection->Data Chromatogram

Caption: Step-by-step LC-MS/MS workflow for isolating and identifying phenytoin amide impurities.

Key Mechanistic Insights for Researchers

  • pH Sensitivity: The formation of the amide (DPGA) vs. the acid (DPHA) is highly pH-dependent. In fosphenytoin formulations (pH ~8.8), DPGA is the primary degradant. In acidic environments, the equilibrium shifts, often leading to precipitation of phenytoin or further hydrolysis to benzophenone.

  • Thermal Instability: Thermal stress (e.g., during GC analysis) can artificially induce the degradation of DPHA to DPGA or benzophenone inside the injection port. This makes LC-MS/MS the superior choice over GC-MS for native impurity profiling, as it avoids thermal artifacts.

  • Mobile Phase Buffering: When using LC-MS, volatile buffers (Ammonium Acetate) are mandatory. However, ensure the pH is acidic (pH 3.5–4.5) to suppress the ionization of the carboxylic acid on DPHA, improving its retention on C18 columns.

References

  • Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma. Research Journal of Pharmacy and Technology. [Link]

  • Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin. Journal of Analytical Methods in Chemistry. [Link]

  • Phenytoin Pathway, Pharmacokinetics. Pharmacogenomics Knowledgebase (PharmGKB). [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Application Note. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Amino-2,2-diphenylacetamide

[1][2][3]

Executive Summary & Chemical Profile

This guide provides an autonomous, field-validated protocol for the disposal of 2-Amino-2,2-diphenylacetamide (CAS: 6045-39-2).[1][2][3] While often categorized as a standard organic intermediate in anticonvulsant drug synthesis, its specific structural properties—a primary amine adjacent to a bulky diphenyl scaffold—dictate specific segregation and disposal workflows to prevent environmental leaching and cross-reactivity in waste streams.

Chemical Identity & Hazard Basis
PropertySpecificationOperational Implication
Structure

-Amino-

-diphenylacetamide
Dual functional groups (Amine + Amide) require pH segregation.[1][2][3]
Physical State White to off-white solidHigh dusting potential; inhalation hazard during transfer.[1][2][3]
Acidity/Basicity Weak Base (

for amine)
CRITICAL: Do not mix with strong acids or acyl chlorides in waste drums (Exothermic risk).[1][2][3]
Hazards (GHS) H302, H315, H319, H335Irritant to mucous membranes; harmful if ingested.[1][2][3]

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench.[3] The primary operational risk with diphenylacetamide derivatives is incompatible mixing in satellite accumulation areas.[3]

The Segregation Logic (Causality)[1][3]
  • Amine Reactivity: The free primary amine group (

    
    ) is nucleophilic.[1][3] If disposed of in a "General Organic" drum containing acid chlorides, anhydrides, or strong oxidizers, it can undergo rapid acylation or oxidation, generating heat and potentially pressurizing the vessel.
    
  • Aromatic Stability: The two phenyl rings render the molecule chemically stable and resistant to rapid biodegradation.[3] Consequently, drain disposal is strictly prohibited to prevent bioaccumulation in aquatic systems.[3]

Protocol:

  • Segregate into "Basic/Neutral Organic Solids."

  • Isolate from "Oxidizing Solids" (e.g., permanganates, nitrates).[1][3]

  • Isolate from "Acidic Wastes" (e.g., silica gel acidified with HCl).[1][3]

Operational Disposal Workflow

The following workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes personnel exposure.

A. Solid Waste (Pure Substance or Spilled Material)[1][3]
  • Primary Containment: Place the solid material into a clear, 4-mil polyethylene bag. Twist and tape the neck of the bag to ensure a hermetic seal.

  • Secondary Containment: Place the sealed bag into a secondary container, typically a wide-mouth high-density polyethylene (HDPE) jar or a poly-lined fiber drum.[1][2][3]

  • Labeling: Affix a hazardous waste label. Although not a P-listed or U-listed waste (unless specifically designated by local statutes), label as:

    • Contents: this compound[1][2][3][4]

    • Hazards: Toxic, Irritant[1][2][5]

    • State: Solid[1][2][3][6][7][8]

B. Liquid Waste (Mother Liquors/Solvents)

If the substance is dissolved in solvents (e.g., Methanol, DMSO):[1][3]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.[3]

  • Stream Selection: Pour into "Non-Halogenated Organic Waste" carboys unless dissolved in Dichloromethane (DCM), in which case use "Halogenated Waste."[1][3]

  • pH Check: Verify the waste carboy pH is >7. If acidic, neutralize before adding this amine-containing solution to prevent salt precipitation or heat generation.[1][3]

Visualized Decision Tree

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder/Crystals)StateCheck->SolidPath Pure SubstanceLiquidPathLiquid Waste(Dissolved in Solvent)StateCheck->LiquidPath SolutionSegregationSegregation Check:Isolate from Acids & OxidizersSolidPath->SegregationLiquidPath->SegregationSolidPackDouble Bag (4-mil Poly)Place in Fiber DrumSegregation->SolidPack Solid StreamLiquidPackDetermine Solvent Type(Halogenated vs Non-Halogenated)Segregation->LiquidPack Liquid StreamLabelingLabeling:'Toxic, Irritant, Organic Base'SolidPack->LabelingLiquidPack->LabelingDisposalFinal Disposal:High-Temp IncinerationLabeling->Disposal

Figure 1: Decision matrix for the segregation and packaging of this compound waste.

Spill Management Protocol

In the event of a benchtop spill, immediate action is required to prevent respiratory exposure to the dust.

  • PPE Upgrade: Don nitrile gloves (double gloving recommended), safety goggles, and a NIOSH-approved N95 particulate respirator.[1][3]

  • Containment: Do not dry sweep.[1][3] Dry sweeping generates airborne dust.[1][3]

  • Wet Method: Cover the spill with a paper towel dampened with water or ethanol.[1][3] This suppresses dust.[1][3]

  • Collection: Scoop the damp material into a wide-mouth waste jar.

  • Surface Decontamination: Wipe the surface with a mild soap solution followed by water.[1][3] The amide functionality makes it moderately soluble in organic solvents but soap/water is sufficient for surface cleaning.[3]

Regulatory Compliance & Final Disposition

RCRA Classification (USA)

Under 40 CFR 261, this compound is not explicitly listed as a P-code (acutely hazardous) or U-code (toxic) waste.[1][2][3] However, the generator is responsible for determining characteristics.[3]

  • Classification: Generally classified as Non-Regulated Chemical Waste (unless mixed with listed solvents).[1][3]

  • Best Practice: Due to the H302 (Harmful if swallowed) classification, treat as Hazardous Waste .[1][3]

Final Disposition Method: Incineration

The only acceptable final disposal method is High-Temperature Incineration .[1][3]

  • Mechanism: The diphenyl structure requires temperatures exceeding 1000°C to ensure complete ring oxidation and prevent the formation of Polycyclic Aromatic Hydrocarbons (PAHs) or incomplete combustion byproducts.

  • Verification: Ensure your waste hauler utilizes a facility permitted for hazardous organic incineration.[1][3]

References

  • National Center for Biotechnology Information. (2023).[1][3] PubChem Compound Summary for CID 79136, 2,2-Diphenylglycinamide. PubChem.[1][3][9][10] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023).[1][3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][3][7] EPA.gov.[1][3] Retrieved from [Link][1][3]

  • European Chemicals Agency (ECHA). (2023).[1][3] C&L Inventory: this compound Hazard Classification. ECHA.[1][3] Europa.eu.[1][3] Retrieved from [Link][1][3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
2-Amino-2,2-diphenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.